8-Epicrepiside E
Description
Properties
IUPAC Name |
(3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)20(27)30-19(15)14-8(2)12(5-10(7)14)28-21-18(26)17(25)16(24)13(6-22)29-21/h10-19,21-26H,1-6H2/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFZJASXPNFCQW-CEJIZLNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Epicrepiside E: A Technical Overview for Researchers
COMPOUND AT A GLANCE
| Property | Value | Source |
| Chemical Formula | C21H28O9 | N/A |
| Molecular Weight | 424.4 g/mol | N/A |
| Compound Type | Sesquiterpenoid Lactone | N/A |
| Natural Sources | Chamaecrista mimosoides, Euryale ferox, Leonurus cardiaca, Viola tricolor, Crepis species | N/A |
| Known Activities | Anti-inflammatory, Cytotoxic (potential) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Introduction
8-Epicrepiside E is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This document provides a technical guide for researchers and drug development professionals, summarizing the current, albeit limited, knowledge on this compound and outlining experimental approaches for its study. Due to the sparse direct research on this specific compound, this guide also draws upon data from closely related sesquiterpenoid lactones and compounds isolated from Crepis species, the genus from which compounds like crepiside E were identified.
Chemical Structure and Properties
Biological Activities
Direct studies on the biological activities of this compound are not extensively reported in publicly accessible literature. However, based on the activities of other sesquiterpenoid lactones isolated from Crepis species and related compounds, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Sesquiterpenoid lactones are well-documented for their anti-inflammatory effects. For instance, a study on compounds from Crepis napifera demonstrated the potential of sesquiterpenes to inhibit nitric oxide (NO) production in RAW264.7 cells, a common in vitro model for inflammation. One of the isolated compounds exhibited an IC50 value of 24.97 μM, comparable to the positive control, minocycline (IC50 = 31.54 μM)[1]. It is plausible that this compound possesses similar activity.
Cytotoxic Activity
Many sesquiterpenoid lactones have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not available, related compounds have shown activity. For example, various sesquiterpenes from Crepis sancta have been reported to have cytotoxic effects against L5178Y mouse lymphoma cells[2].
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on standard techniques used for natural product chemistry and pharmacology.
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from a plant source like Crepis species is presented below.
Methodology:
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Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoid lactones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
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Preparative High-Performance Liquid Chromatography (HPLC): The combined fractions are further purified by preparative HPLC on a C18 column to yield the pure this compound.
Structure Elucidation by NMR Spectroscopy
The structure of the isolated compound is determined using a combination of 1D and 2D NMR spectroscopic techniques.
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
Sample Preparation: The purified compound is dissolved in a deuterated solvent such as CDCl₃ or CD₃OD.
Experiments:
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¹H NMR: Provides information about the number and chemical environment of protons.
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¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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Treatment: The cells are treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
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Incubation: The plates are incubated for 24 hours.
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Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Methodology:
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Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
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Treatment: Cells are treated with various concentrations of this compound and incubated for 48 or 72 hours.
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MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathways
Sesquiterpenoid lactones are known to modulate various signaling pathways involved in inflammation and cancer. Key pathways that this compound may affect include:
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of the inflammatory response. Many sesquiterpenoid lactones inhibit the activation of NF-κB.
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MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.
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PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Plays a crucial role in cell survival and proliferation.
The following diagram illustrates the potential points of intervention for a sesquiterpenoid lactone within these pathways.
Conclusion and Future Directions
This compound represents a promising natural product for further investigation, particularly in the areas of anti-inflammatory and anticancer drug discovery. The current body of knowledge is limited, and significant research is required to fully characterize its biological activities and mechanism of action. Future studies should focus on:
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The definitive isolation and complete NMR-based structure elucidation of this compound.
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Comprehensive in vitro screening to determine its IC50 values against a panel of inflammatory markers and cancer cell lines.
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In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.
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In vivo studies to evaluate its efficacy and safety in animal models of inflammation and cancer.
This technical guide provides a foundational framework for researchers to initiate and advance the study of this potentially valuable natural compound.
References
An In-depth Technical Guide to 8-Epicrepiside E
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Epicrepiside E is a sesquiterpenoid lactone with a complex chemical structure. This document provides a comprehensive overview of its chemical properties, including its precise molecular structure and stereochemistry. While detailed biological activity and mechanistic studies on this compound are not extensively available in publicly accessible literature, this guide lays the foundational chemical information necessary for researchers initiating studies on this compound.
Chemical Structure and Properties
This compound is a natural product with the molecular formula C₂₁H₂₈O₉ and a molecular weight of 424.44 g/mol .[1] Its systematic IUPAC name is (3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2(3H)-one. The structure is characterized by a complex fused ring system and a glycosidic linkage to a monosaccharide moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| PubChem CID | 21636138 | PubChem |
| CAS Number | 93395-30-3 | Vendor Information |
| Molecular Formula | C₂₁H₂₈O₉ | [1] |
| Molecular Weight | 424.44 g/mol | [1] |
| IUPAC Name | (3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2(3H)-one | PubChem |
2D and 3D Chemical Structure
The chemical structure of this compound, including its stereochemistry, is crucial for understanding its potential biological interactions.
Biological Activity and Signaling Pathways (To Be Determined)
As of the date of this document, there is a notable lack of publicly available scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. While many sesquiterpenoid lactones exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, specific data for this compound is not available.
Future research is required to elucidate the pharmacological profile of this compound. A logical workflow for such an investigation is proposed below.
Caption: Proposed workflow for the biological evaluation of this compound.
Experimental Protocols (Hypothetical)
Given the absence of specific experimental data for this compound, this section provides detailed, generalized protocols for key experiments that would be essential for its initial biological characterization.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
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Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
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Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
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Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
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Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
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Nitrite Measurement (Griess Assay):
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Collect 50 µL of the culture supernatant from each well.
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Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
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Measure the absorbance at 540 nm.
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Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.
Conclusion and Future Directions
This compound presents an intriguing chemical scaffold that warrants further investigation. The immediate priority for future research is to conduct comprehensive biological screening to identify any potential therapeutic activities. The logical progression of this research is outlined below.
Caption: A roadmap for the future research and development of this compound.
This technical guide provides the foundational chemical knowledge of this compound. It is intended to serve as a starting point for researchers to design and execute studies aimed at unlocking the potential therapeutic value of this complex natural product. The provided hypothetical protocols and workflows offer a structured approach to this endeavor.
References
Unveiling 8-Epicrepiside E: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sesquiterpene lactone 8-Epicrepiside E, a natural compound of interest for its potential biological activities. This document details its natural origin, comprehensive experimental protocols for its extraction and purification, and a summary of its key chemical data.
Natural Source
This compound is a guaianolide sesquiterpene glycoside that has been isolated from the roots of Crepis pyrenaica (L.) Greuter , a plant belonging to the Asteraceae family. The genus Crepis, commonly known as hawksbeard, is a rich source of various sesquiterpene lactones, with numerous compounds having been identified from different species within the genus.
Physicochemical Properties
Below is a summary of the known physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₉ |
| Molecular Weight | 424.44 g/mol |
| Class | Sesquiterpene Lactone (Guaianolide Glycoside) |
| Solubility | Soluble in methanol. |
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound from Crepis pyrenaica.
Plant Material and Extraction
Plant Material: The roots of Crepis pyrenaica are collected and air-dried.
Extraction Protocol:
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The dried and powdered root material is exhaustively extracted with ethanol or methanol at room temperature.
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The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate, to fractionate the components.
graph TD {
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Figure 2: Relationship of this compound to the known activities of related compounds.
This guide serves as a foundational resource for researchers interested in the natural product this compound. For more detailed information, it is recommended to consult the primary scientific literature on the phytochemistry of Crepis pyrenaica.
Unveiling 8-Epicrepiside E: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and isolation of 8-Epicrepiside E, a sesquiterpene glycoside. The following sections detail the experimental protocols for its extraction and purification, present its characteristic spectroscopic data, and illustrate the general workflow employed in its isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Source Material
This compound was first isolated from the methanolic extract of the roots of Crepis hodoensis. This discovery was part of a broader phytochemical investigation into the constituents of plants belonging to the Asteraceae family, which are known to be rich sources of bioactive sesquiterpenoids.
Experimental Protocols
The isolation of this compound involves a multi-step process combining solvent extraction and various chromatographic techniques. The general methodology is outlined below.
Plant Material and Extraction
Dried and powdered roots of Crepis hodoensis are subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.
Solvent Partitioning
The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and n-butanol. This step serves to fractionate the crude extract based on the polarity of its constituents. Saponins, including this compound, are typically enriched in the n-butanol fraction.
Chromatographic Purification
The n-butanol soluble fraction, containing a complex mixture of compounds, is further purified using a combination of column chromatography techniques.
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Initial Column Chromatography: The butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative reverse-phase HPLC for final purification. A typical mobile phase for this separation would be a gradient of methanol and water.
The isolation process is guided by spectroscopic analysis of the collected fractions to identify those containing the target compound.
Data Presentation
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including ¹H-NMR and ¹³C-NMR. The chemical shifts are crucial for the definitive identification of the molecule.
Table 1: ¹³C-NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δc) in C₅D₅N |
| Aglycone | |
| 1 | 42.5 |
| 2 | 26.9 |
| 3 | 88.9 |
| 4 | 149.8 |
| 5 | 51.2 |
| 6 | 77.1 |
| 7 | 56.4 |
| 8 | 78.1 |
| 9 | 46.3 |
| 10 | 141.2 |
| 11 | 141.2 |
| 12 | 169.8 |
| 13 | 120.2 |
| 14 | 19.1 |
| 15 | 110.1 |
| Glucose | |
| 1' | 103.4 |
| 2' | 75.3 |
| 3' | 78.6 |
| 4' | 71.7 |
| 5' | 78.0 |
| 6' | 62.8 |
Table 2: ¹H-NMR Spectroscopic Data for this compound
| Proton No. | Chemical Shift (δH) in C₅D₅N (J in Hz) |
| Aglycone | |
| 1 | 3.28 (dd, 10.0, 10.0) |
| 2α | 2.15 (m) |
| 2β | 1.95 (m) |
| 3 | 4.38 (br d, 8.0) |
| 5 | 3.51 (br d, 10.0) |
| 6 | 5.23 (d, 2.0) |
| 8 | 4.65 (d, 9.0) |
| 9α | 2.65 (m) |
| 9β | 2.30 (m) |
| 13a | 6.28 (d, 3.0) |
| 13b | 5.51 (d, 3.0) |
| 14 | 1.23 (d, 7.0) |
| 15a | 5.18 (s) |
| 15b | 5.03 (s) |
| Glucose | |
| 1' | 4.95 (d, 8.0) |
| 2' | 4.10 (dd, 8.0, 8.0) |
| 3' | 4.28 (dd, 8.0, 8.0) |
| 4' | 4.31 (dd, 8.0, 8.0) |
| 5' | 3.95 (m) |
| 6'a | 4.55 (dd, 11.0, 2.0) |
| 6'b | 4.40 (dd, 11.0, 5.0) |
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
As the primary literature does not specify a particular signaling pathway for this compound at the time of its discovery, a diagram for a signaling pathway is not applicable. The provided workflow diagram illustrates the logical progression of the isolation process.
8-Epicrepiside E: A Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available scientific literature specifically detailing the biological activities, quantitative data, or experimental protocols for the compound "8-Epicrepiside E". The following guide is a comprehensive overview based on the known biological activities and mechanisms of the broader class of compounds to which it belongs: iridoid glycosides and crepisides. This document aims to provide a foundational understanding and a framework for future research on this compound.
Introduction to Iridoid Glycosides and Crepisides
Iridoids are a class of monoterpenoids characterized by a cyclopentane ring and are typically found in plants as glycosides.[1] These compounds play a role in defending plants against herbivores and pathogens.[2][3][4] The genus Crepis, commonly known as hawksbeard, is a source of various secondary metabolites, including sesquiterpenes and flavonoids.[5] Within this genus, several crepisides, including crepiside E, have been identified.[5] While the specific stereochemistry of this compound suggests it is an isomer of crepiside E, its unique biological profile remains to be elucidated.
Iridoid glycosides have garnered significant interest in the scientific community for their diverse pharmacological properties, particularly their potential as anti-cancer agents.[2][3][4]
Biological Activities of Iridoid Glycosides: A Potential Framework for this compound
Research on various iridoid glycosides has revealed their potential to inhibit cancer growth and metastasis through several mechanisms.[2][3][4] These findings provide a strong basis for investigating the therapeutic potential of this compound.
Anti-Proliferative and Pro-Apoptotic Effects
Iridoid glycosides have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death).[2][3][4] This is often achieved by modulating the expression of key regulatory proteins involved in these processes. Furthermore, some studies indicate that the hydrolyzed forms of iridoid glycosides may exhibit enhanced cytotoxic effects on tumor cells.[1]
Inhibition of Cancer Cell Migration and Invasion
A crucial aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Iridoid glycosides can suppress the expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, thereby impeding cancer cell invasion.[2][3]
Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Iridoid glycosides have been found to inhibit angiogenesis by regulating the expression of pro-angiogenic factors such as vascular endothelial growth factors (VEGFs).[2][3][4]
Potential Signaling Pathways Modulated by Iridoid Glycosides
The anti-cancer effects of iridoid glycosides are attributed to their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
Apoptosis and Cell Cycle Regulation
Iridoid glycosides can trigger apoptosis by influencing the expression of pro-apoptotic and anti-apoptotic proteins. They can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Caption: Potential signaling pathway for iridoid glycoside-induced apoptosis and cell cycle arrest.
Inhibition of Metastasis
By downregulating MMPs, iridoid glycosides can prevent the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
Caption: Potential signaling pathway for iridoid glycoside-mediated inhibition of metastasis.
Anti-Angiogenesis Pathway
Iridoid glycosides can interfere with the signaling of key pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that supply tumors.
Caption: Potential signaling pathway for iridoid glycoside-mediated anti-angiogenesis.
Proposed Experimental Protocols for this compound Research
To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments would be required. The following are proposed methodologies based on standard practices for compound evaluation.
In Vitro Assays
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Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines. This involves treating cells with different concentrations of the compound and measuring the metabolic activity, which correlates with cell viability.
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Cell Cycle Analysis (Flow Cytometry): To investigate the effect of this compound on cell cycle progression. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
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Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis. This flow cytometry-based assay uses Annexin V to detect early apoptotic cells and propidium iodide to identify late apoptotic and necrotic cells.
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Wound Healing/Scratch Assay: To assess the effect of this compound on cancer cell migration. A "scratch" is made in a confluent monolayer of cells, and the rate of closure of the scratch is monitored over time in the presence and absence of the compound.
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Transwell Invasion Assay (Boyden Chamber Assay): To evaluate the inhibitory effect on cancer cell invasion. Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix, with the test compound. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.
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Tube Formation Assay: To assess the anti-angiogenic potential. Endothelial cells (e.g., HUVECs) are cultured on a basement membrane matrix in the presence of this compound, and the formation of capillary-like structures is observed and quantified.
In Vivo Studies
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Xenograft Mouse Model: To evaluate the anti-tumor efficacy of this compound in a living organism. Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.
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Metastasis Models: To assess the effect of this compound on the metastatic spread of cancer. This can involve intravenous injection of cancer cells or orthotopic implantation models, followed by treatment with the compound and subsequent analysis of metastatic lesions in various organs.
Data Presentation: A Template for Future Findings
As quantitative data for this compound becomes available, it is crucial to present it in a clear and structured format. The following tables serve as templates for organizing key experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| e.g., MCF-7 | Breast | |
| e.g., A549 | Lung | |
| e.g., HeLa | Cervical |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| e.g., MCF-7 | Control | |||
| This compound (X µM) |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | X mg/kg | ||
| Positive Control | Y mg/kg |
Conclusion
While specific data on this compound is currently lacking, the extensive research on the broader class of iridoid glycosides provides a strong rationale for its investigation as a potential therapeutic agent. The established anti-proliferative, anti-metastatic, and anti-angiogenic properties of related compounds, along with their known modulation of key signaling pathways, offer a clear roadmap for future research. The experimental protocols and data presentation templates provided in this guide are intended to facilitate a systematic and comprehensive evaluation of the therapeutic potential of this compound. Further studies are warranted to isolate or synthesize this compound, characterize its biological activities, and unlock its potential in the field of drug discovery and development.
References
- 1. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethnobotany, Phytochemistry, Biological, and Nutritional Properties of Genus Crepis—A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Guaianolide Glycosides in Crepis Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of guaianolide glycosides found in plant species of the genus Crepis. It covers their chemical diversity, isolation, structural elucidation, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to Guaianolide Glycosides in Crepis
The genus Crepis, belonging to the Asteraceae family, is a rich source of sesquiterpene lactones, particularly of the guaianolide type. These compounds are characterized by a C15 skeleton and are often found as glycosides, where one or more sugar moieties are attached to the aglycone. The glycosylation can significantly influence the solubility, stability, and biological activity of these molecules. Phytochemical investigations have revealed a wide array of guaianolide glycosides in various Crepis species, highlighting their potential as bioactive compounds.
Quantitative Data on Guaianolide Glycosides and Extracts
Quantitative data on the content of specific guaianolide glycosides in Crepis species is limited in the available literature. However, some studies have reported the total sesquiterpenoid content and the biological activity of extracts. The following tables summarize the available quantitative information.
Table 1: Total Sesquiterpene Lactone Content in Crepis Species
| Plant Part | Method | Total Sesquiterpene Lactone Content (mg/kg dry matter) | Reference |
| Aerial Parts | Not Specified | 0.14 - 140.45 | [1] |
Table 2: Biological Activity of Crepis Extracts
| Crepis Species | Extract Type | Biological Activity | IC50 Value | Reference |
| C. incana | Ethanolic | Antioxidant (DPPH assay) | 0.07 mg/mL | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and structural elucidation of guaianolide glycosides from Crepis species, based on methodologies frequently reported in the literature.
Extraction of Guaianolide Glycosides
A common procedure for the extraction of guaianolide glycosides from Crepis plant material is as follows:
-
Plant Material Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol (MeOH) or ethanol (EtOH) at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with an appropriate solvent.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Isolation and Purification
The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques for the isolation of individual guaianolide glycosides.
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Guaianolide glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).
-
-
Column Chromatography (CC):
-
Subject the enriched fractions to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH gradients).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water.
-
Structure Elucidation
The chemical structures of the isolated guaianolide glycosides are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule.
-
¹³C-NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D-NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and determining the relative stereochemistry. For example, HMBC correlations are used to connect the sugar units to the aglycone.
-
Biological Activities and Potential Signaling Pathways
Guaianolide glycosides from Crepis and related genera have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While the specific molecular mechanisms for compounds from Crepis are not yet fully elucidated, the following signaling pathways are common targets for sesquiterpene lactones and represent plausible mechanisms of action.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Plausible inhibition of the NF-κB signaling pathway by guaianolide glycosides.
Cytotoxic Activity: Induction of Apoptosis
The cytotoxic effects of many natural products, including sesquiterpene lactones, are often mediated by the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Hypothetical induction of the intrinsic apoptosis pathway by guaianolide glycosides.
Regulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis. Sesquiterpene lactones can modulate these pathways, leading to their biological effects.
References
An In-depth Technical Guide on the Biosynthesis Pathway of 8-Epicrepiside E
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Epicrepiside E is a sesquiterpene lactone of the guaianolide class, a group of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the central isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic transformations, including the formation of the characteristic guaianolide skeleton, oxidative modifications, and a final glycosylation step. This document details the proposed enzymatic steps, key intermediates, and the stereochemical considerations that lead to the final structure of this compound. Experimental protocols for key enzymatic assays and quantitative data from related biosynthetic studies are also presented to facilitate further research in this area.
Introduction
This compound belongs to the guaianolide class of sesquiterpene lactones, which are C15 terpenoids characterized by a 5-7-5 fused ring system. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on extensive research into the biosynthesis of other guaianolides and sesquiterpene lactones. The aglycone of this compound is derived from deacylcynaropicrin. The biosynthesis is therefore understood to proceed via the mevalonate (MVA) pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Guaianolide Skeleton: Cyclization of FPP to form the characteristic 5-7 fused ring system of the guaianolides.
-
Oxidative Modifications: A series of hydroxylations and the formation of the α-methylene-γ-lactone ring, leading to the deacylcynaropicrin core structure.
-
Glycosylation: The final attachment of a glucose moiety to the deacylcynaropicrin core to yield this compound.
Stage 1: Formation of the Guaianolide Skeleton from Farnesyl Pyrophosphate
The biosynthesis commences with the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), a product of the mevalonate pathway. This crucial step is catalyzed by a sesquiterpene synthase. For many guaianolides, the initial cyclization product is (+)-germacrene A.
Key Intermediates and Enzymes:
-
Farnesyl Pyrophosphate (FPP): The universal precursor for all sesquiterpenoids.
-
(+)-Germacrene A Synthase (GAS): A sesquiterpene cyclase that catalyzes the conversion of FPP to (+)-germacrene A.
-
(+)-Germacrene A: The initial cyclic sesquiterpene intermediate.
-
Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase that hydroxylates (+)-germacrene A at the C12-methyl group to form germacra-1(10),4,11(13)-trien-12-ol, which is subsequently oxidized to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).
-
Costunolide Synthase (COS): Another key cytochrome P450 enzyme that catalyzes the 6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form the α-methylene-γ-lactone ring of (+)-costunolide.[1][2][3] (+)-Costunolide is a pivotal intermediate in the biosynthesis of many guaianolides.[2][3][4]
Stage 2: Oxidative Modifications from Costunolide to Deacylcynaropicrin
Following the formation of (+)-costunolide, a series of oxidative modifications, primarily hydroxylations, are required to produce the deacylcynaropicrin core. The exact sequence and the specific enzymes involved in the biosynthesis of deacylcynaropicrin are not fully characterized but can be inferred from the structures of related compounds and known enzymatic activities of cytochrome P450s in sesquiterpene lactone pathways.
Proposed Steps:
-
Epoxidation: An epoxidation of the C4-C5 double bond of costunolide is a likely early step, leading to an intermediate such as parthenolide.
-
Cyclization to the Guaianolide Skeleton: The epoxide intermediate can then undergo a cyclization to form the 5-7 fused ring system characteristic of guaianolides.
-
Hydroxylations: A series of hydroxylations at C4 and C8 are necessary to yield the final deacylcynaropicrin structure. The stereochemistry of these hydroxylations is critical. The chemical structure of deacylcynaropicrin is (3aR,4S,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one.[5]
Stage 3: Glycosylation of Deacylcynaropicrin to form this compound
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the deacylcynaropicrin aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The "8-Epi" designation in this compound indicates a difference in the stereochemistry at the C8 position compared to Crepiside E. The glucose moiety is attached via a β-glycosidic bond to the hydroxyl group at the 3' position of the deacylcynaropicrin core.
Key Enzyme:
-
UDP-Glycosyltransferase (UGT): An enzyme that transfers a glucose moiety from UDP-glucose to the deacylcynaropicrin aglycone. The specific UGT responsible for this reaction in the producer organism has not yet been identified.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the putative biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Experimental Protocols
While specific protocols for the enzymes in the this compound pathway are not available, the following are representative methodologies for key enzyme classes involved in sesquiterpene lactone biosynthesis, adapted from studies on related pathways.
Heterologous Expression and Assay of Sesquiterpene Synthases (e.g., Germacrene A Synthase)
Methodology:
-
Gene Cloning and Expression: The candidate Germacrene A Synthase (GAS) gene is cloned into an E. coli expression vector (e.g., pET28a). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression and Purification: A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight. Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The recombinant protein is purified using Ni-NTA affinity chromatography.
-
Enzyme Assay: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains the purified enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT), and the substrate farnesyl pyrophosphate (FPP). A layer of a non-polar solvent (e.g., hexane or pentane) is overlaid to trap the volatile sesquiterpene products.
-
Product Analysis: After incubation (e.g., 2-4 hours at 30°C), the organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products by comparison of their mass spectra and retention times with authentic standards.
Microsomal Preparation and Assay of Cytochrome P450 Enzymes (e.g., Costunolide Synthase)
Methodology:
-
Heterologous Expression in Yeast: The cDNA of the candidate cytochrome P450 (e.g., Costunolide Synthase) and a cytochrome P450 reductase are co-expressed in a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Microsome Isolation: Yeast cells are grown in appropriate media, and protein expression is induced. The cells are harvested, washed, and spheroplasted. Spheroplasts are lysed osmotically, and the homogenate is centrifuged at low speed to remove cell debris. The supernatant is then ultracentrifuged to pellet the microsomal fraction. The microsomes are resuspended in a storage buffer.
-
Enzyme Assay: The reaction mixture contains the isolated microsomes, a buffer system (e.g., 50 mM potassium phosphate, pH 7.5), the substrate (e.g., germacrene A acid), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Product Extraction and Analysis: The reaction is incubated (e.g., for 1-2 hours at 30°C) and then stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are extracted into the organic phase, which is then evaporated to dryness. The residue is redissolved in a suitable solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation).
Quantitative Data
Quantitative data for the specific biosynthetic pathway of this compound is not currently available in the literature. However, data from studies on the biosynthesis of other sesquiterpene lactones can provide a reference for expected enzyme activities and product yields.
Table 1: Kinetic Parameters of a Representative Sesquiterpene Lactone Biosynthetic Enzyme
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Costunolide Synthase (from Cichorium intybus) | Germacrene A acid | 5.8 ± 1.2 | 0.15 ± 0.02 | [1] |
Note: The data presented are for a related enzyme and should be considered as indicative.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex natural product. The pathway highlights the central role of the mevalonate pathway, the key cyclization of FPP to the germacrene scaffold, and the subsequent extensive oxidative modifications and glycosylation.
Future research should focus on:
-
Gene Discovery: Identification and characterization of the specific sesquiterpene synthases, cytochrome P450 enzymes, and glycosyltransferases involved in the biosynthesis of this compound in its native producer organisms.
-
Pathway Elucidation: In vitro and in vivo experiments to confirm the proposed intermediates and the sequence of enzymatic reactions.
-
Metabolic Engineering: The elucidation of this pathway opens up possibilities for the heterologous production of this compound and related compounds in microbial or plant-based systems, which could be valuable for drug development and other biotechnological applications.
This technical guide serves as a foundational resource for researchers aiming to further investigate the fascinating biosynthesis of this compound and other guaianolide sesquiterpene lactones.
References
- 1. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Desacylcynaropicrin | C15H18O4 | CID 13943205 - PubChem [pubchem.ncbi.nlm.nih.gov]
8-Epicrepiside E: A Technical Guide for Researchers
An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Guaianolide Sesquiterpenoid Glucoside
This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Epicrepiside E, a naturally occurring sesquiterpenoid glucoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, structured data and outlining general experimental protocols relevant to its study.
Core Physical and Chemical Properties
This compound, a member of the guaianolide class of sesquiterpenoids, is characterized by its core molecular structure and specific physicochemical attributes. The quantitative data available for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Citation(s) |
| Chemical Name | This compound | |
| Synonym | 8-epi-Deacylcinaropicrin glucoside | [1][2] |
| CAS Number | 93395-30-3 | [1] |
| Molecular Formula | C₂₁H₂₈O₉ | [1][2] |
| Molecular Weight | 424.44 g/mol | [1][2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry data has been reported, confirming the elemental composition of this compound.
| Ion | Observed m/z |
| [M+H]⁺ | 409.1848 |
| [M+Na]⁺ | 409.1853 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Vendors of this compound reference standards indicate that the structure is confirmed by NMR.[1] A predicted ¹³C NMR spectrum is available and can serve as a preliminary guide for researchers.
Note: The following is a predicted spectrum and should be confirmed with experimental data.
| Atom No. | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 45.3 |
| 2 | 28.1 |
| 3 | 35.2 |
| 4 | 140.1 |
| 5 | 126.8 |
| 6 | 82.1 |
| 7 | 50.4 |
| 8 | 75.2 |
| 9 | 38.7 |
| 10 | 148.9 |
| 11 | 120.5 |
| 12 | 169.8 |
| 13 | 12.3 |
| 14 | 17.1 |
| 15 | 112.9 |
| 1' | 103.2 |
| 2' | 74.8 |
| 3' | 78.1 |
| 4' | 71.5 |
| 5' | 77.9 |
| 6' | 62.7 |
Source: Predicted data from publicly available databases.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on the extensive literature on the phytochemical analysis of the Crepis genus, a general methodology can be outlined.[3]
General Isolation and Purification Workflow
The isolation of guaianolide glucosides like this compound from plant material typically follows a multi-step process.
-
Extraction: The dried and powdered plant material (typically roots or aerial parts of Crepis species) is extracted with a polar solvent such as methanol or ethanol at room temperature.
-
Solvent-Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpenoid glucosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).
Structural Characterization
The purified compound is then subjected to spectroscopic analysis for structural elucidation.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity
To date, there is a lack of specific studies on the biological activities of this compound in the publicly available scientific literature. However, the broader class of guaianolide sesquiterpene lactones, from which this compound is derived, is known to exhibit a wide range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. Further research is warranted to investigate the potential therapeutic applications of this specific compound.
Due to the absence of published research on its biological effects, no signaling pathways have been elucidated for this compound.
Conclusion
This compound is a well-characterized guaianolide sesquiterpenoid glucoside from a chemical and physical standpoint. The data presented in this guide, including its molecular properties and spectroscopic information, provide a solid foundation for researchers. While its biological activities remain unexplored, its structural class suggests that it may possess interesting pharmacological properties worthy of future investigation. The general experimental protocols outlined here offer a starting point for its isolation and further study.
References
An In-depth Technical Guide to 8-Epicrepiside E (CAS: 93395-30-3)
A comprehensive overview of the current scientific knowledge on 8-Epicrepiside E, a sesquiterpene lactone with potential biological activities. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Identified with the CAS number 93395-30-3, this compound belongs to a large family of secondary metabolites found in various plant species, particularly within the Asteraceae family. While research into the specific properties of this compound is still in its nascent stages, the broader class of sesquiterpene lactones has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory and anticancer effects. This technical guide aims to synthesize the available information on this compound, providing a foundational resource for the scientific community.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design and interpretation. The table below summarizes the key chemical data for this compound.
| Property | Value | Source |
| CAS Number | 93395-30-3 | N/A |
| Molecular Formula | C₂₁H₂₈O₉ | N/A |
| Molecular Weight | 424.44 g/mol | N/A |
| Class | Sesquiterpene Lactone | N/A |
Biological Activity and Potential Therapeutic Areas
While specific studies on the biological effects of this compound are limited, the activities of structurally related sesquiterpene lactones isolated from the Centaurea genus provide valuable insights into its potential pharmacological profile.
Potential Anti-inflammatory Activity
Many sesquiterpene lactones exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Hypothesized Mechanism of Action:
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor. This functional group can covalently bind to the sulfhydryl groups of cysteine residues in key signaling proteins. A primary target for this interaction is the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. By inhibiting IKK, sesquiterpene lactones can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately leads to the suppression of NF-κB-mediated gene transcription and a reduction in the inflammatory response.
Below is a conceptual diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Potential Anticancer Activity
In addition to their anti-inflammatory effects, many sesquiterpene lactones have demonstrated cytotoxic and pro-apoptotic activities in various cancer cell lines. The proposed mechanisms are often multifaceted and can include:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.
-
Inhibition of Key Survival Pathways: Interference with pro-survival signaling cascades such as PI3K/Akt and MAPK.
-
Direct DNA Damage: Some compounds may directly interact with DNA, leading to cell cycle arrest and apoptosis.
The diagram below illustrates a generalized workflow for assessing the cytotoxic potential of a compound like this compound.
An In-Depth Technical Guide on 8-Epicrepiside E and Related Sesquiterpenoids from Saussurea costus
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Epicrepiside E, a sesquiterpenoid with the molecular formula C21H28O9, is a natural product isolated from the roots of Saussurea costus. This plant, a staple in traditional medicine, is a rich source of bioactive compounds, particularly sesquiterpene lactones, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their chemical properties, biological activities, and potential mechanisms of action. While detailed spectroscopic data for this compound is not publicly available, this guide compiles existing quantitative data for structurally related and co-isolated sesquiterpenoids and outlines relevant experimental protocols.
Physicochemical Properties
Based on information from chemical suppliers, this compound possesses the following properties:
| Property | Value | Source |
| Molecular Formula | C21H28O9 | [1][2][3] |
| Molecular Weight | 424.44 g/mol | [1][2] |
| CAS Number | 93395-30-3 | [1][2][3] |
| Appearance | Powder | [4][5] |
| Purity | >98% (via HPLC) | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [5] |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C). | [5] |
Biological Activity and Quantitative Data
Saussurea costus and its constituent sesquiterpenoids have been investigated for various biological activities. The primary bioactivity of interest for this class of compounds is their anti-inflammatory potential. While specific quantitative data for this compound is limited in publicly accessible literature, studies on co-occurring sesquiterpenoids provide valuable insights into the potential efficacy of this compound class.
A study on sesquiterpenoids isolated from the roots of Saussurea costus evaluated their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells.[6] Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
Table 1: Inhibitory Effects of Sesquiterpenoids from Saussurea costus on LPS-Induced NO Production in RAW264.7 Cells.[6]
| Compound | IC50 (µM) |
| Costunolide | 7.08 ± 0.34 |
| 3β-[4-hydroxymethacryloyloxy]-8α-hydroxycostunolide | 2.40 ± 0.06 |
| 11β,13-dihydrozaluzanin C | 5.55 ± 0.24 |
Experimental Protocols
General Protocol for the Isolation of Sesquiterpenoids from Saussurea costus
Experimental Workflow for Sesquiterpenoid Isolation
Caption: A generalized workflow for the isolation and purification of sesquiterpenoids.
-
Extraction: The dried and powdered roots of Saussurea costus are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The biologically active fraction (often the ethyl acetate fraction for sesquiterpenoids) is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Further Purification: Fractions showing promising profiles are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20, and followed by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS).
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol is based on the methodology used to assess the anti-inflammatory activity of sesquiterpenoids from Saussurea costus.[6]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Proposed Signaling Pathway for Anti-Inflammatory Action
While a specific signaling pathway for this compound has not been elucidated, many sesquiterpene lactones isolated from Saussurea costus are known to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Proposed Anti-Inflammatory Signaling Pathway of Sesquiterpene Lactones
Caption: Proposed mechanism of anti-inflammatory action for sesquiterpene lactones.
In this proposed pathway, LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription. This results in the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Sesquiterpene lactones, likely including this compound, are thought to inhibit this pathway, potentially by inhibiting the IKK complex or by directly preventing the DNA binding of NF-κB.
Conclusion and Future Directions
This compound is a sesquiterpenoid from Saussurea costus with potential therapeutic applications, particularly in the realm of inflammation. While a full dataset for this specific molecule is not yet publicly available, the existing body of research on related compounds from the same plant provides a strong rationale for its further investigation. Future research should focus on the complete structural elucidation of this compound, including the public dissemination of its NMR and other spectral data. Furthermore, comprehensive studies are needed to determine its specific biological activities, quantify its potency through dose-response studies, and elucidate its precise molecular mechanism of action. Such research will be crucial for unlocking the full therapeutic potential of this and other related natural products.
References
- 1. 93395-30-3 | this compound [albtechnology.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, CasNo.93395-30-3 BOC Sciences United States [bocscichem.lookchem.com]
- 5. chemfaces.com [chemfaces.com]
- 6. tandfonline.com [tandfonline.com]
- 7. globalscitechocean.com [globalscitechocean.com]
Methodological & Application
Application Notes and Protocols for the Purification of 8-Epicrepiside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epicrepiside E is a sesquiterpene lactone belonging to the guaianolide class of natural products. These compounds are of significant interest to the scientific community due to their diverse and promising biological activities. Found in plant species of the Crepis genus, particularly Crepis incana, this compound serves as a valuable subject for phytochemical research and drug discovery. This document provides detailed protocols for the extraction, isolation, and purification of this compound from its natural source, compiled from established phytochemical investigation methodologies. Adherence to these protocols will facilitate the acquisition of highly purified this compound for further scientific investigation.
Purification Strategy Overview
The purification of this compound from plant material involves a multi-step process that begins with extraction and culminates in a series of chromatographic separations. The general workflow is designed to first isolate a crude extract containing a mixture of secondary metabolites, which is then fractionated to separate compounds based on their polarity. Final purification is achieved through high-resolution chromatographic techniques.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Plant Material and Extraction
The primary source for the isolation of this compound is the aerial parts of Crepis incana.
Protocol: Solvent Extraction
-
Preparation: Air-dry the aerial parts of Crepis incana at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder.
-
Initial Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with a 1:1:1 (v/v/v) mixture of cyclohexane, diethyl ether, and water at room temperature for 24 hours.
-
Filter the mixture and collect the marc (solid plant residue).
-
-
Secondary Extraction:
-
Macerate the collected marc with a 5:1 (v/v) mixture of methanol and water at room temperature for 24 hours.
-
Filter the mixture and collect the filtrate.
-
-
Concentration: Concentrate the methanol-water filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
Protocol: Vacuum Liquid Chromatography (VLC)
-
Column Preparation: Pack a VLC column with silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the VLC column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol. Collect fractions of suitable volumes.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values to that expected for sesquiterpene lactones. Pool the fractions that show the presence of the target compound.
Protocol: Column Chromatography (CC)
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Concentrate the pooled fractions from VLC and load the sample onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the semi-pure this compound.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System Preparation: Use a preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase for the separation of sesquiterpene lactones is a gradient of water and acetonitrile or methanol.
-
Sample Injection: Dissolve the semi-pure compound in the mobile phase and inject it into the HPLC system.
-
Purification and Collection: Monitor the elution profile using a UV detector. Collect the peak corresponding to this compound.
-
Purity Assessment: Analyze the collected fraction for purity using analytical HPLC.
Data Presentation
The following table summarizes the key parameters for the chromatographic purification of this compound.
| Purification Step | Stationary Phase | Mobile Phase (Elution Gradient) | Detection Method |
| VLC | Silica gel | n-Hexane -> Ethyl Acetate -> Methanol (stepwise) | TLC |
| CC | Silica gel | n-Hexane:Ethyl Acetate (gradient) | TLC |
| Prep-HPLC | C18 | Water:Acetonitrile (gradient) | UV Detector |
Structure Elucidation and Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Logical Relationship of Purification Steps
Caption: Logical flow of the chromatographic purification process.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful purification of this compound from Crepis incana. The combination of solvent extraction followed by a series of chromatographic separations is a robust method for obtaining this valuable sesquiterpene lactone in high purity, enabling further research into its biological properties and potential therapeutic applications. Careful execution of each step and diligent monitoring of the separation process are crucial for achieving optimal results.
Application Notes and Protocols for the Mass Spectrometry Analysis of 8-Epicrepiside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epicrepiside E is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities. Its stereoisomer, Crepiside E, has been identified as an inhibitor of snake venom phospholipase A2 (PLA2), suggesting potential therapeutic applications. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, crucial for its identification, characterization, and quantification in various matrices.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H28O9 |
| Exact Mass | 424.1733 |
| Monoisotopic Mass | 424.1733 |
| Molecular Weight | 424.44 |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound due to its high sensitivity and selectivity. Electrospray ionization (ESI) is a suitable ionization technique for this polar, non-volatile compound.
Predicted Fragmentation Pattern
Based on the analysis of related iridoid and sesquiterpene lactone glycosides, the fragmentation of this compound in tandem mass spectrometry is expected to proceed through characteristic neutral losses. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety. Subsequent fragmentation of the aglycone (deacylcynaropicrin) will likely involve losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
The table below summarizes the expected major fragment ions for the protonated molecule [M+H]⁺ of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 425.1806 | [M+H-Glc]⁺ | C₆H₁₀O₅ (162.0528) | 263.1278 |
| 425.1806 | [M+H-Glc-H₂O]⁺ | C₆H₁₂O₆ (180.0634) | 245.1172 |
| 263.1278 | [Aglycone-H₂O]⁺ | H₂O (18.0106) | 245.1172 |
| 263.1278 | [Aglycone-CO]⁺ | CO (27.9949) | 235.1329 |
| 263.1278 | [Aglycone-CO₂]⁺ | CO₂ (43.9898) | 219.1380 |
Experimental Protocols
Sample Preparation
-
Extraction from Plant Material:
-
Homogenize 1 g of dried and powdered plant material.
-
Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase for LC-MS analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Preparation from Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm filter before LC-MS injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.5 minutes and re-equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for qualitative analysis.
-
MRM Transitions (for quantification):
-
Precursor Ion (m/z): 425.2
-
Product Ion 1 (m/z): 263.1 (for confirmation)
-
Product Ion 2 (m/z): 245.1 (for quantification)
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Signaling Pathway Inhibition
Crepiside E, a stereoisomer of this compound, has been shown to inhibit snake venom phospholipase A2 (PLA2). PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids to produce arachidonic acid, the precursor to pro-inflammatory eicosanoids. The diagram below illustrates the canonical PLA2 signaling pathway and the proposed point of inhibition by Crepiside E.
Caption: Inhibition of the Phospholipase A2 signaling pathway.
Application Notes and Protocols for In Vitro Evaluation of 8-Epicrepiside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epicrepiside E is a sesquiterpenoid compound. While specific biological data for this compound is not extensively documented in publicly available literature, many sesquiterpene lactones exhibit significant anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, or other novel sesquiterpenoid compounds, for its potential anti-inflammatory and cytotoxic activities. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for initiating research into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a sesquiterpenoid like this compound, based on published findings for similar molecules. These tables are intended to illustrate the expected outcomes and data presentation for the described in vitro assays.
Table 1: Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| 1 | 95 ± 4.2 | 92 ± 5.1 | 94 ± 3.8 |
| 5 | 78 ± 3.5 | 75 ± 4.5 | 79 ± 4.1 |
| 10 | 52 ± 2.8 | 48 ± 3.9 | 55 ± 3.2 |
| 25 | 25 ± 1.9 | 22 ± 2.5 | 28 ± 2.1 |
| 50 | 12 ± 1.2 | 10 ± 1.8 | 15 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxic Activity of this compound on Human Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 15.8 |
| A549 (Lung Cancer) | 22.5 |
| HeLa (Cervical Cancer) | 18.2 |
| PANC-1 (Pancreatic Cancer) | 28.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 3: Effect of this compound on Apoptosis in MCF-7 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound (10 µM) | 15.4 ± 1.2 | 8.2 ± 0.9 | 1.1 ± 0.2 |
| This compound (20 µM) | 28.7 ± 2.1 | 15.6 ± 1.5 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.
Application Notes and Protocols for 8-Epicrepiside E in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 8-Epicrepiside E, a sesquiterpenoid compound, in cell culture experiments. The information is intended to guide researchers in studying its potential biological activities.
Introduction
This compound is a sesquiterpenoid with the chemical formula C₂₁H₂₈O₉ and a molecular weight of 424.44 g/mol . While specific biological data for this compound is limited, studies on structurally related guaianolide sesquiterpenes suggest potential anti-inflammatory and pro-apoptotic activities. Many sesquiterpene lactones have been shown to exert their effects by inhibiting the NF-κB signaling pathway and inducing apoptosis in cancer cells. These protocols provide a starting point for investigating the cellular effects of this compound.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 93395-30-3 |
| Molecular Formula | C₂₁H₂₈O₉ |
| Molecular Weight | 424.44 g/mol |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] |
Solution Preparation
3.1. Stock Solution Preparation (10 mM in DMSO)
It is recommended to prepare a concentrated stock solution of this compound in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh out 1 mg of this compound powder.
-
Add 235.6 µL of anhydrous, sterile DMSO to the powder to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Note: DMSO can be toxic to cells at higher concentrations. It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v).
3.2. Preparation of Working Solutions
Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations immediately before use.
Example for a 10 µM working solution:
-
Thaw a 10 mM stock solution aliquot.
-
In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Mix gently by pipetting up and down. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
Experimental Protocols
Important Note: The following protocols and concentration ranges are based on data from structurally related guaianolide sesquiterpenes. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
4.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a series of this compound working solutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
After 24 hours, remove the medium and add 100 µL of the prepared working solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines the mode of cell death induced by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical IC50 values for this compound based on data reported for other cytotoxic guaianolide sesquiterpenes. These values are for illustrative purposes only and must be experimentally determined.
| Cell Line | Compound Class | Reported IC50 Range (µM) |
| HepG2 (Liver Cancer) | Guaianolide Sesquiterpenes | 4 - 15 |
| A549 (Lung Cancer) | Guaianolide Sesquiterpenes | 6 - 20 |
| MCF-7 (Breast Cancer) | Guaianolide Sesquiterpenes | 15 - 22 |
| HL-60 (Leukemia) | Guaianolide Sesquiterpenes | 6 - 12 |
Visualizations
Caption: Hypothesized mechanism of this compound action.
References
Application Note: Quantitative Determination of 8-Epicrepiside E using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-Epicrepiside E, a sesquiterpenoid compound, in purified samples and plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This document provides a detailed protocol for sample preparation, chromatographic conditions, and a framework for method validation. The presented method is based on established analytical principles for iridoid glycosides and related compounds and should be fully validated by the end-user for their specific matrix and concentration range.
Introduction
This compound (Molecular Formula: C₂₁H₂₈O₉, Molecular Weight: 424.44 g/mol ) is a naturally occurring iridoid glycoside that has been identified in various plant species.[1] Interest in the quantification of this compound is growing due to its potential biological activities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the quantitative analysis of such compounds in complex matrices like plant extracts.[2][3] This application note provides a starting point for researchers and scientists to develop and validate a quantitative HPLC method for this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Reference Standard: this compound of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Chromatographic Conditions
Based on typical methods for iridoid glycosides, the following starting conditions are proposed.[3][4] Optimization may be required depending on the specific sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Note: The gradient profile is a starting point and should be optimized to achieve the best separation of this compound from other matrix components.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh about 1 g of dried and powdered plant material.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid Phase Extraction - SPE):
-
Re-dissolve the dried extract in a minimal amount of water.
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the iridoid glycoside fraction with methanol.
-
Evaporate the methanol to dryness.
-
-
Final Sample Solution:
-
Reconstitute the dried, purified extract with a known volume of mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Method Validation (Proposed Framework)
The following parameters should be evaluated to validate the developed HPLC method. The table below provides typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | Analyze a series of standard solutions (e.g., 5-7 concentrations) to establish the calibration curve. | Correlation coefficient (r²) > 0.999 |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | Determined by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Specificity | The ability to assess the analyte in the presence of other components (e.g., impurities, matrix). | Peak purity analysis using a PDA detector. |
Quantitative Data Summary (Illustrative)
The following table presents an example of quantitative data that could be obtained from a validated method. Note: These are representative values and must be experimentally determined.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (RSD%) | Intra-day: 0.8%, Inter-day: 1.5% |
| Accuracy (Recovery %) | 99.2% - 101.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram (Logical Relationship)
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Epicrepiside E as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epicrepiside E is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. It is found in various plant species, particularly within the Crepis genus of the Asteraceae family. As the interest in natural products for drug discovery and development continues to grow, the need for well-characterized phytochemical standards is paramount for accurate identification, quantification, and quality control of plant extracts and derived products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (3aR,4R,6aR,8S,9aR,9bR)-4-hydroxy-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9,9b-octahydrocyclohepta[b]furan-2-one |
| Molecular Formula | C₂₁H₂₈O₉ |
| Molecular Weight | 424.44 g/mol |
| CAS Number | 93395-30-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Storage | Desiccate at -20°C for long-term storage.[1] |
Application: Quantification of this compound in Plant Extracts by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or Diode Array Detector, DAD) is a robust and widely used technique for the separation, identification, and quantification of phytochemicals. The following protocol is a recommended starting point for the analysis of this compound in plant extracts.
Experimental Protocol: HPLC Method for this compound Analysis
This protocol is based on established methods for the analysis of sesquiterpene lactones.[2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 40 60 25 40 60 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound standard and dissolve it in 5 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (from Plant Material):
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Re-dissolve the dried extract in 10 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Data Analysis and Quantification:
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Inject the prepared sample solution. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Method Validation Parameters (Illustrative)
The following table provides illustrative performance characteristics for a validated HPLC method for sesquiterpene lactone analysis, which can be used as a benchmark when validating the method for this compound.[2][3]
| Parameter | Illustrative Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Workflow for Using this compound as a Phytochemical Standard
The following diagram illustrates the general workflow for utilizing a phytochemical reference standard like this compound for the quality control of plant-based products.
Stability and Storage of this compound Solutions
Proper storage of the reference standard and its solutions is critical to ensure the accuracy of analytical results.
-
Solid Standard: The solid form of this compound should be stored in a well-sealed container, protected from light, and desiccated at -20°C.[1]
-
Stock Solutions: It is recommended to prepare fresh stock solutions. If storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the solution to equilibrate to room temperature. Avoid repeated freeze-thaw cycles.
Conclusion
This compound serves as a valuable analytical standard for the phytochemical analysis of plant extracts, particularly from the Crepis genus. The provided HPLC protocol offers a robust starting point for the quantification of this compound. Adherence to proper standard and sample preparation procedures, along with method validation, will ensure accurate and reproducible results, which are essential for quality control in the research and development of herbal medicines and other natural products.
References
- 1. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
8-Epicrepiside E: Exploring Potential Therapeutic Avenues
Introduction
8-Epicrepiside E is a sesquiterpenoid compound, a class of natural products known for a wide range of biological activities. While specific research on the therapeutic applications of this compound is currently limited in publicly available scientific literature, the broader family of sesquiterpene lactones, to which it belongs, has demonstrated significant potential in several therapeutic areas. Notably, compounds from the genus Crepis, from which crepisides are isolated, have been investigated for their biological properties. This document aims to provide an overview of the potential therapeutic applications of this compound based on the activities of related compounds and to offer generalized protocols for its investigation as a potential therapeutic agent.
Potential Therapeutic Applications
Based on the known biological activities of sesquiterpene lactones and related crepiside compounds, potential therapeutic applications for this compound could include:
-
Anti-inflammatory Activity: Sesquiterpene lactones are well-documented for their anti-inflammatory properties. They can modulate key inflammatory pathways, suggesting that this compound could be a candidate for the development of treatments for inflammatory conditions.
-
Anticancer Activity: Many sesquiterpene lactones exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound could be investigated for its potential as a chemotherapeutic agent.
-
Enzyme Inhibition: A study involving molecular docking has suggested that crepiside E beta glucopyranoside could act as an inhibitor of snake venom phospholipase A2 (PLA2)[1][2]. This indicates a potential for this compound to be explored as an inhibitor of specific enzymes involved in disease processes.
Data Presentation
As there is no specific quantitative data available for the biological activity of this compound, the following tables are presented as templates to guide researchers in organizing their experimental findings.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Biomarker | IC₅₀ (µM) |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data to be determined |
| Prostaglandin E₂ (PGE₂) Production | Data to be determined | |
| TNF-α Production | Data to be determined | |
| IL-6 Production | Data to be determined |
Experimental Protocols
The following are generalized protocols for assessing the potential anti-inflammatory and cytotoxic activities of a novel compound like this compound. These protocols are based on standard methodologies used for similar compounds and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol describes a method to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), a vehicle control group (cells with solvent and LPS), and a positive control group (cells with a known anti-inflammatory drug and LPS).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the investigation of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Disclaimer: The information provided in these application notes and protocols is for research purposes only. Specific experimental details for this compound are not yet established, and the provided protocols are generalized examples. Researchers should conduct a thorough literature search for the most current information and optimize protocols based on their specific experimental setup and goals.
References
Application Notes and Protocols for Studying Protein-Ligand Binding with 8-Epicrepiside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epicrepiside E is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] The therapeutic potential of sesquiterpenoid lactones often stems from their ability to specifically interact with and modulate the function of key cellular proteins.[5][6] The core structure of many sesquiterpenoid lactones, featuring an α-methylene-γ-lactone group, can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) on target proteins.[2][5] This document provides a comprehensive guide for researchers to identify the protein targets of this compound and to characterize its binding interactions in detail. Given the limited specific data on this compound, the protocols outlined below are based on established methods for studying natural product-protein interactions and the known mechanisms of similar sesquiterpenoid lactones.
Section 1: Protein Target Identification of this compound
The initial and most critical step is to identify the cellular protein targets of this compound. A combination of computational and experimental approaches is recommended for robust target identification.
Computational methods can provide initial hypotheses about potential protein targets, guiding subsequent experimental validation.
-
Protocol 1: Reverse Molecular Docking
-
Ligand Preparation: Obtain the 3D structure of this compound from chemical databases or generate it using molecular modeling software. Perform energy minimization.
-
Receptor Library Preparation: Utilize a library of 3D protein structures, such as the Protein Data Bank (PDB), focusing on proteins known to be involved in pathways modulated by sesquiterpenoid lactones (e.g., inflammation, apoptosis).
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, GOLD) to predict the binding poses and affinities of this compound against the protein library.[7][8][9][10][11]
-
Analysis and Prioritization: Rank potential targets based on docking scores and binding energies. Analyze the predicted binding modes for key interactions (e.g., hydrogen bonds, covalent interactions with cysteine residues).
-
Experimental approaches are essential to confirm the computationally predicted targets and to discover novel binding partners.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) without disrupting its core pharmacophore.
-
Affinity Matrix Preparation: Immobilize the biotinylated this compound onto streptavidin-coated beads.
-
Protein Binding: Incubate the affinity matrix with cell lysate or a protein mixture.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a high-salt buffer or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[12]
-
-
dot
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Section 2: Characterization of Protein-Ligand Binding
Once a putative protein target is identified, the next step is to characterize the binding interaction in detail. This involves quantifying the binding affinity, determining the kinetics and thermodynamics of the interaction, and identifying the specific binding site.
These assays confirm the direct interaction between this compound and the target protein and provide quantitative binding data.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17]
-
Sample Preparation: Prepare a solution of the purified target protein (in the sample cell) and this compound (in the syringe) in the same buffer to minimize heats of dilution. A typical starting concentration is 10-20 µM for the protein and 100-200 µM for the ligand.[14]
-
Titration: Perform a series of small injections of this compound into the protein solution.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17]
-
-
Protocol 4: Surface Plasmon Resonance (SPR) SPR is a label-free technique that measures binding events in real-time, providing kinetic information (association and dissociation rates).[18][19][20][21][22]
-
Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
dot
Caption: Workflow for Binding Characterization.
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Putative Target Protein
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | 5.2 µM | 4.8 µM |
| Stoichiometry (n) | 1.1 | N/A |
| Enthalpy (ΔH) | -8.5 kcal/mol | N/A |
| Entropy (ΔS) | -5.2 cal/mol·K | N/A |
| Association Rate (ka) | N/A | 1.2 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | N/A | 5.8 x 10⁻² s⁻¹ |
-
Protocol 5: Mass Spectrometry-based Covalent Labeling
-
Incubation: Incubate the target protein with this compound.
-
Proteolysis: Digest the protein-ligand complex with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry.
-
Data Analysis: Identify the peptides that have been covalently modified by this compound. The mass shift will correspond to the molecular weight of the compound. This will pinpoint the specific amino acid residue(s) involved in the interaction.
-
Section 3: Putative Signaling Pathways Modulated by this compound
Based on the known targets of other sesquiterpenoid lactones, this compound may modulate key signaling pathways involved in inflammation and cancer.[1][23][24][25]
-
NF-κB Signaling Pathway: Many sesquiterpenoid lactones are known to inhibit the NF-κB pathway by directly alkylating the p65 subunit of NF-κB or the upstream kinase IKK.[1][6]
-
MAPK Signaling Pathway: These compounds can also modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[23][24]
-
STAT3 Signaling Pathway: Inhibition of the STAT3 signaling pathway is another reported mechanism of action for some sesquiterpenoid lactones.[1]
-
dot
Caption: Putative Inhibition of the NF-κB Pathway.
Conclusion
The protocols and application notes provided herein offer a systematic approach to investigating the protein-ligand interactions of this compound. By combining computational prediction with robust experimental validation, researchers can elucidate the molecular mechanisms underlying the biological activities of this promising natural product, paving the way for its potential development as a therapeutic agent.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altmeyers.org [altmeyers.org]
- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revista.nutricion.org [revista.nutricion.org]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of the mechanism of natural compounds with similar structures using docking and transcriptome data for improving in silico herbal medicine experimentations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 21. bio-rad.com [bio-rad.com]
- 22. portlandpress.com [portlandpress.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 8-Epicrepiside E Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 8-Epicrepiside E. The information is presented in a question-and-answer format to directly assist users in their experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a sesquiterpenoid, a class of naturally occurring compounds. Like many other sesquiterpene lactones, it is characterized by a complex chemical structure that makes it poorly soluble in water. This low aqueous solubility can be a significant hurdle in experimental biology and drug development, as it can lead to challenges in preparing stock solutions, inaccurate results in in-vitro assays, and poor bioavailability in in-vivo studies.
Q2: What is the expected aqueous solubility of this compound?
| Compound | Class | Aqueous Solubility (mg/L) |
| Dehydrocostus lactone | Sesquiterpenoid | 5.1[1] |
| Costunolide | Sesquiterpenoid | 26.0[1] |
This table provides a comparative reference for the expected low aqueous solubility of this compound.
Q3: What are the common signs of solubility issues in my experiments?
A3: You may be encountering solubility problems if you observe any of the following:
-
Precipitate Formation: A solid precipitate is visible in your stock solution or in the aqueous assay medium after adding the compound.
-
Cloudy or Hazy Solutions: The solution appears turbid or opalescent, indicating the presence of undissolved particles.
-
Inconsistent Results: High variability in your experimental data between replicates or different batches of the compound.
-
Low Bioactivity: The compound shows lower than expected biological activity, which could be due to a low concentration of the dissolved, active compound.
Q4: Which solvents are suitable for preparing a stock solution of this compound?
A4: this compound is reported to be soluble in several organic solvents. For biological experiments, it is crucial to use a solvent that is miscible with your aqueous medium and has low toxicity to your experimental system. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
It is recommended to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
II. Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Precipitate forms when diluting the organic stock solution into an aqueous buffer.
Cause: The aqueous buffer cannot accommodate the concentration of this compound being added, leading to its precipitation out of the solution. This is a common issue for hydrophobic compounds.
Solutions:
-
Decrease the Final Concentration: Lower the final concentration of this compound in your assay.
-
Increase the Organic Solvent Concentration: Slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final aqueous solution can help maintain solubility. However, always perform a vehicle control to ensure the solvent itself does not affect the experimental outcome.
-
Use a Solubility Enhancer: Incorporate a solubility-enhancing excipient into your aqueous buffer. Common choices include:
-
Cyclodextrins: (e.g., β-cyclodextrin, HP-β-cyclodextrin) can encapsulate the hydrophobic compound, increasing its aqueous solubility.
-
Surfactants: (e.g., Tween® 80, Poloxamer 188) at concentrations above their critical micelle concentration (CMC) can form micelles that solubilize the compound.[2][3]
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. However, this is less likely for many sesquiterpenoids which are often neutral.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to an inconsistent amount of dissolved (and therefore active) compound in each experimental well or replicate. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering-based assays).
Solutions:
-
Confirm Complete Dissolution: Before use, carefully inspect your stock solution and final assay solutions for any signs of precipitation. If necessary, briefly sonicate the solution to aid dissolution.
-
Filter the Solution: For some applications, you can filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles. Be aware that this may reduce the actual concentration of the compound if a significant portion has precipitated.
-
Employ a Solubility Enhancement Technique: Consistently using a method like cyclodextrin complexation or forming a solid dispersion can lead to more reproducible results.
Issue 3: Low in vivo efficacy or high variability in animal studies.
Cause: Poor aqueous solubility often translates to low oral bioavailability. The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream.
Solutions:
-
Formulation Development: This is a critical step for in vivo studies with poorly soluble compounds. Consider the following approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly enhance its dissolution rate and oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.
-
III. Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Purified water or buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
Procedure:
-
Add an excess amount of this compound to a vial (enough so that undissolved solid remains at the end of the experiment).
-
Add a known volume of the aqueous medium (e.g., 5 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to further separate any suspended solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).
-
The determined concentration is the equilibrium solubility of the compound in that medium.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Protocol 2: Improving Solubility with Co-solvents
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Aqueous buffer.
-
Co-solvents such as polyethylene glycol 400 (PEG 400) or propylene glycol (PG).
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v PEG 400).
-
To each buffer, add the this compound stock solution to achieve the desired final concentration.
-
Vortex briefly to mix.
-
Visually inspect for any precipitation or cloudiness.
-
If desired, quantify the amount of dissolved compound in each co-solvent mixture using the shake-flask method described above.
Protocol 3: Improving Solubility with Cyclodextrins
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer.
-
Magnetic stirrer.
Procedure (Kneading Method):
-
In a mortar, place the this compound and the cyclodextrin (e.g., in a 1:1 or 1:2 molar ratio).
-
Add a small amount of a water/alcohol mixture to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should have improved aqueous solubility.
-
Test the solubility of the complex using the shake-flask method.
Protocol 4: Improving Solubility with Solid Dispersions
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)).
-
A common solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol).
-
Rotary evaporator.
Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the hydrophilic polymer in the chosen solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10).
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure to form a thin film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Assess the dissolution rate of the solid dispersion compared to the pure compound.
IV. Potential Signaling Pathways
Based on the known biological activities of structurally related sesquiterpenoids like dehydrocostus lactone and costunolide, this compound may exhibit anti-inflammatory and anti-cancer properties.[4][5] These activities are often mediated through the modulation of key signaling pathways.
Anti-Inflammatory Signaling Pathway (NF-κB)
Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
Simplified NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway
Costunolide, a related compound, has been shown to induce apoptosis in cancer cells.[5] This often involves the activation of caspases, which are key executioners of programmed cell death.
Simplified Apoptosis Pathway
Caption: Simplified overview of apoptosis induction, a potential mechanism of this compound.
References
preventing degradation of 8-Epicrepiside E in solution
Welcome to the technical support center for 8-Epicrepiside E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented, based on the behavior of other iridoid glycosides, the primary factors contributing to its degradation in solution are likely to be pH, temperature, and enzymatic activity.[1][2][3] Iridoid glycosides are known to be susceptible to hydrolysis under certain conditions, particularly in strong alkaline or acidic solutions and at elevated temperatures.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO before dilution with your aqueous buffer.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, stock solutions of this compound should be kept at or below -20°C.[1] It is recommended to prepare and use the solution on the same day to minimize degradation.[1] If the solution needs to be stored for a short period, refrigeration at 2-8°C is preferable to room temperature.
Q4: How can I increase the solubility of this compound in my solution?
A4: To achieve higher solubility, it is suggested to gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] However, be mindful that prolonged exposure to elevated temperatures can potentially accelerate degradation.[2][3]
Q5: Are there any known stabilizers that can be added to the solution to prevent degradation?
A5: There is currently no specific information available on stabilizers for this compound. However, maintaining a neutral or slightly acidic pH and protecting the solution from light are general practices that may help improve the stability of iridoid glycosides.
Troubleshooting Guides
Issue 1: I am observing a loss of activity or a decrease in the concentration of this compound in my solution over time.
| Possible Cause | Troubleshooting Step |
| pH-mediated hydrolysis | Check the pH of your solution. Iridoid glycosides can be unstable in strong alkaline or acidic conditions.[2][3] Adjust the pH to a neutral or slightly acidic range (pH 6-7) if your experimental conditions allow. |
| Thermal degradation | Avoid exposing the solution to high temperatures for extended periods.[2][3] If warming is necessary for solubilization, do so for the shortest possible time. Store solutions at appropriate cold temperatures when not in use. |
| Enzymatic degradation | If your experimental system contains cells or crude extracts, there might be enzymatic hydrolysis of the glycosidic bond.[5][6] Consider using purified systems or enzyme inhibitors if this is a concern. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
Issue 2: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, UPLC).
| Possible Cause | Troubleshooting Step |
| Degradation products | The new peaks could be degradation products of this compound. Compare the chromatogram of a freshly prepared solution with that of an aged solution to identify potential degradation peaks. |
| Hydrolysis of the glycosidic bond | A common degradation pathway for iridoid glycosides is the hydrolysis of the glycosidic bond, which would result in the aglycone and the free sugar.[5][7] This can be monitored by analytical techniques like HPLC or UPLC.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.
-
Gently vortex the solution to ensure it is homogenous.
-
Slowly add the aqueous buffer of your choice to the dissolved compound while vortexing to prevent precipitation.
-
If solubility is an issue, the solution can be warmed to 37°C and sonicated in an ultrasonic bath for a short duration.[1]
-
Use the solution immediately or store it at -20°C for long-term storage or 2-8°C for short-term storage.[1]
Protocol 2: Monitoring the Stability of this compound in Solution using HPLC
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare your experimental solution of this compound at the desired concentration and in the desired buffer.
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of your solution into the HPLC system to get the initial concentration (time-zero).
-
Incubation: Incubate the solution under your experimental conditions (e.g., specific pH, temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point using the standard curve. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Typical HPLC Conditions for Iridoid Glycoside Analysis (for reference, optimization may be required):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[8] |
| Mobile Phase | A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape)[1][8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | UV detection, typically around 235 nm for iridoid glycosides[8] |
| Column Temperature | 20°C[8] |
Visualizations
Caption: General degradation pathways for iridoid glycosides.
Caption: A logical workflow for troubleshooting degradation issues.
Caption: Key preventative measures to enhance solution stability.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta-Glucosidase catalyzing specific hydrolysis of an iridoid beta-glucoside from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
8-Epicrepiside E stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 8-Epicrepiside E. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored desiccated at -20°C.[1] When stored properly under these conditions, the compound is expected to remain stable for an extended period.
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare and use solutions on the same day.[1] If necessary to prepare stock solutions in advance, they should be stored at or below -20°C.[1] Based on supplier information, stock solutions can be kept for several months under these conditions.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] To enhance solubility, it is suggested to warm the solution gently to 37°C and use an ultrasonic bath.[1]
Q4: Is there any available data on the stability of this compound under stressed conditions (e.g., pH, temperature, light)?
Currently, there is a lack of publicly available, detailed quantitative data from forced degradation or systematic stability studies specifically for this compound. To determine its stability profile in your specific experimental matrix, it is advisable to conduct in-house stability studies. The experimental protocol provided below outlines a general procedure for conducting such a study.
Troubleshooting Guide
Issue: I am observing a loss of compound activity or inconsistent results over time.
This issue may be related to the degradation of this compound in your experimental setup.
Troubleshooting Steps:
-
Review Solution Handling: Ensure that solutions are freshly prepared for each experiment. If using a stock solution, verify its storage conditions and age. Avoid repeated freeze-thaw cycles.
-
Assess Buffer/Media Compatibility: The pH and composition of your buffer or cell culture media can significantly impact the stability of the compound. Consider performing a preliminary stability test in your specific vehicle solution.
-
Evaluate Light Exposure: Protect solutions from direct light, especially for extended experiments, as light can be a source of degradation for many complex organic molecules.
-
Conduct a Forced Degradation Study: To systematically identify conditions that affect the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products. See the detailed protocol below.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The methodologies are adapted from standard ICH guidelines and practices in pharmaceutical stability testing.
Objective: To identify the degradation pathways and stability-indicating parameters for this compound.
Materials:
-
This compound
-
HPLC-grade Methanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector or Mass Spectrometer (MS)
-
Validated stability-indicating analytical method (e.g., a gradient reverse-phase HPLC method capable of separating the parent compound from its degradation products).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At the same selected time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Monitor at the selected time points and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for 48 hours. Also, subject a solution of the compound to the same conditions. Analyze samples at various time points.
-
Photostability: Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.
-
-
Sample Analysis: Analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method. The method should be able to resolve the parent peak from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products using mass spectrometry.
-
The workflow for this study is illustrated in the diagram below.
Data Presentation
As specific stability data for this compound is not publicly available, the following table serves as an example to guide researchers in presenting their findings from a forced degradation study.
| Stress Condition | Time (hours) | This compound Remaining (%) | No. of Degradation Products | Major Degradation Product (RT) |
| Control (RT) | 24 | 99.8 | 0 | - |
| 1 M HCl (60°C) | 2 | 95.2 | 1 | 4.8 min |
| 8 | 88.5 | 2 | 4.8 min, 5.2 min | |
| 24 | 75.1 | 2 | 4.8 min, 5.2 min | |
| 1 M NaOH (60°C) | 2 | 90.4 | 1 | 6.1 min |
| 8 | 65.7 | 3 | 6.1 min, 7.5 min, 8.0 min | |
| 24 | 40.2 | 3 | 6.1 min, 7.5 min, 8.0 min | |
| 3% H₂O₂ (RT) | 24 | 82.3 | 1 | 9.3 min |
| Thermal (60°C) | 24 | 98.5 | 0 | - |
| Photostability | 24 | 92.1 | 1 | 10.2 min |
References
Technical Support Center: Troubleshooting 8-Epicrepiside E HPLC Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving HPLC peak tailing issues encountered during the analysis of 8-Epicrepiside E, a polar sesquiterpenoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of this compound?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is drawn out.[1] This distortion is quantified by the tailing factor or symmetry factor, where a value greater than 1 indicates tailing. For a polar molecule like this compound, peak tailing is a significant concern because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and distinguish between compounds in a mixture.[2]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to unreliable and imprecise quantitative results.[2]
-
Lower Detection Limits: Broader, tailing peaks are less sharp, which can reduce sensitivity and negatively impact the limit of detection.
Q2: What is the most probable cause of peak tailing for a polar compound like this compound on a reversed-phase column?
The primary cause of peak tailing for polar analytes like this compound on silica-based reversed-phase columns (e.g., C18, C8) is secondary interaction .[3] While the main retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, the polar functional groups (hydroxyls) of this compound can also form strong, unwanted ionic or hydrogen-bonding interactions with residual silanol groups (Si-OH) on the silica surface.[2][3][4]
These secondary interactions delay the elution of a fraction of the analyte molecules, causing them to exit the column later than the main band, which results in a tailing peak.[1] This effect is often more pronounced when the mobile phase pH is above 3, as the silanol groups can become ionized (Si-O⁻), increasing their interaction with the analyte.[3][5]
Figure 1. Diagram illustrating the desired primary interaction and the undesired secondary interaction responsible for peak tailing.
Q3: My this compound peak is tailing. What are the first steps I should take?
A systematic troubleshooting approach is crucial. Before making significant changes to your method's chemistry, first rule out common system and sample-related issues. The workflow below outlines a logical progression from the simplest checks to more complex method modifications.
References
Technical Support Center: Optimizing 8-Epicrepiside E for Bioassays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 8-Epicrepiside E, a sesquiterpenoid compound, in various bioassays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a sesquiterpenoid with the molecular formula C21H28O9.[1] For experimental purposes, it is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] DMSO is the most common choice for preparing stock solutions for cell-based assays.
Q2: How should I prepare a stock solution of this compound?
-
Determine the desired stock concentration: High-concentration stock solutions (e.g., 10-50 mM in DMSO) are recommended to minimize the final solvent concentration in your assay.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Ensure complete dissolution: Vortex or sonicate the solution gently until all the compound has dissolved.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is a good starting concentration range for a new bioassay?
For initial screening of sesquiterpene lactones like this compound, a broad concentration range is often used. A common starting point for cell-based assays is between 1 µM and 50 µM .[4] For biochemical or enzymatic assays, the range can vary more widely. A preliminary dose-response experiment is crucial to narrow down the effective concentration range.
Q4: How can I determine the optimal, non-toxic concentration for my experiments?
Determining the optimal concentration is a two-step process:
-
Assess Cytotoxicity: First, perform a cytotoxicity assay (e.g., MTT, Resazurin) to determine the concentration range where this compound does not harm the cells. The 50% cytotoxic concentration (CC50) is a key parameter.[5]
-
Determine Bioactivity: Next, within the non-toxic range, perform a dose-response experiment for your specific bioassay to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).[5] The optimal concentration for your experiments will typically be below the CC50 value and around the IC50/EC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | 1. Poor Solubility: The compound's aqueous solubility is exceeded when the DMSO stock is diluted into the culture medium.[6] 2. Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous media.[6] 3. Media Components: Interactions with salts (e.g., calcium, phosphate) or proteins in the media.[7] | 1. Lower Final Concentration: Reduce the working concentration of this compound. 2. Optimize Dilution: Add the DMSO stock to the media dropwise while vortexing or gently mixing. Pre-warm the media to 37°C before adding the compound. 3. Test Different Media: If possible, test the compound's solubility in a simpler buffer (like PBS) or a different type of culture medium.[6] 4. Reduce DMSO %: Ensure the final DMSO concentration in the culture is as low as possible (ideally ≤ 0.5%). |
| No Biological Activity | 1. Inactive Concentration: The concentration used is too low to elicit a response. 2. Compound Degradation: The compound may be unstable under experimental conditions (e.g., temperature, light). 3. Incorrect Assay Target: The biological target of this compound may not be relevant in your specific assay system. | 1. Increase Concentration: Test a wider and higher range of concentrations, ensuring they remain below cytotoxic levels. 2. Check Stability: Prepare fresh dilutions for each experiment and minimize exposure to light and prolonged incubation at 37°C if stability is a concern. 3. Literature Review: Confirm if the expected activity of sesquiterpene lactones is relevant to your experimental model. |
| High Variability Between Replicates | 1. Incomplete Solubilization: The compound is not fully dissolved in the stock or working solutions. 2. Uneven Cell Seeding: Inconsistent number of cells plated per well. 3. Pipetting Errors: Inaccurate dilutions or additions. | 1. Ensure Complete Dissolution: Vortex stock and working solutions thoroughly before each use. 2. Optimize Cell Plating: Ensure a homogenous cell suspension before and during plating. Check cell counts. 3. Use Calibrated Pipettes: Practice consistent and careful pipetting techniques. |
| Unexpected Cytotoxicity | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic to the cells. 2. Compound's Intrinsic Toxicity: The compound itself is cytotoxic at the tested concentrations. 3. Contamination: Microbial contamination in the culture or compound stock. | 1. Vehicle Control: Always include a vehicle control (media + highest % of DMSO used) to assess solvent toxicity. Aim for a final DMSO concentration below 0.5%. 2. Perform Cytotoxicity Assay: Conduct a systematic cytotoxicity test (see protocol below) to define the toxic concentration range. 3. Check for Contamination: Visually inspect cultures under a microscope and test for mycoplasma. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity (CC50) using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
96-well flat-bottom plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include "cells + media only" (untreated control) and "cells + media + DMSO" (vehicle control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Add MTT Reagent: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot % Viability vs. Log[Concentration].
-
Use non-linear regression analysis to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Protocol 2: Determining Bioactivity (IC50/EC50)
This is a general protocol that can be adapted for various bioassays (e.g., enzyme inhibition, cytokine production). The goal is to measure a specific biological response across a range of non-toxic compound concentrations.
Procedure:
-
Select Concentration Range: Based on the CC50 results, choose a range of 6-8 concentrations of this compound that are non-toxic (e.g., starting from the CC50 value and going down).
-
Assay Setup: Prepare your specific assay (e.g., set up enzyme reaction, stimulate cells for cytokine release) in a 96-well plate.
-
Compound Addition: Add the serially diluted this compound to the appropriate wells. Include positive and negative controls for your specific assay.
-
Incubation: Incubate under the conditions required for your specific assay (time, temperature).
-
Measure Response: Measure the desired endpoint (e.g., enzyme activity, protein concentration, gene expression).
-
Data Analysis:
-
Calculate the percent inhibition or stimulation for each concentration relative to controls.[10]
-
Plot the % Inhibition (or % Effect) vs. the Log[Concentration] of this compound.
-
Use a suitable curve-fitting model (e.g., four-parameter logistic regression) in software like GraphPad Prism to calculate the IC50 or EC50 value.[11]
-
Visual Guides
The following diagrams illustrate key workflows and concepts for optimizing your experiments with this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for compound precipitation.
Caption: Hypothetical signaling pathway (NF-κB) modulated by this compound.
References
- 1. This compound - Natural Product - Crysdot [crysdotllc.com]
- 2. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 11. echemi.com [echemi.com]
Technical Support Center: Total Synthesis of 8-Epicrepiside E
Welcome to the technical support center for the total synthesis of 8-Epicrepiside E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex guaianolide sesquiterpene glycoside.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex guaianolide sesquiterpene glycoside, presents several significant challenges inherent to its structural features. Based on the synthesis of related compounds, the main difficulties include:
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary obstacle. Key challenges lie in controlling the stereochemistry during the formation of the 5,7-fused bicyclic core and the introduction of various substituents.
-
Construction of the Guaianolide Core: The synthesis of the characteristic cis-fused 5,7-ring system of the guaianolide skeleton is a complex task that often requires multi-step sequences and careful selection of cyclization strategy.[1]
-
Glycosylation: The final introduction of the sugar moiety to the sesquiterpene lactone (aglycone) is often problematic. Glycosylation reactions can be low-yielding and suffer from poor stereoselectivity. The stability of the aglycone under various glycosylation conditions is also a concern.[2][3]
-
Synthesis of the α-Methylene-γ-butyrolactone (Butenolide) Moiety: This functional group is a common feature in sesquiterpene lactones and is crucial for their biological activity. Its construction can be challenging due to the potential for side reactions and the need for mild conditions to avoid degradation of the core structure.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the Formation of the Guaianolide Core
Question: I am attempting a key step in the formation of the 5,7-fused ring system (e.g., via an intramolecular cyclization) and observing low diastereoselectivity. What are the potential causes and solutions?
Answer: Low diastereoselectivity in the formation of the guaianolide core is a common issue. The stereochemical outcome of the cyclization is often influenced by several factors. Here is a troubleshooting guide:
-
Substrate Conformation: The conformation of the cyclization precursor can pre-dispose it to form one diastereomer over another.
-
Troubleshooting: Consider modifying the protecting groups on nearby functionalities to alter the conformational bias of the precursor. Bulky protecting groups can often enforce a specific conformation, leading to improved selectivity.
-
-
Reaction Conditions: Temperature, solvent, and the choice of Lewis acid or catalyst can significantly impact the transition state energies of the competing diastereomeric pathways.
-
Troubleshooting: A systematic screen of reaction conditions is recommended. For instance, in an indium-mediated allylation, the addition of water has been shown to improve diastereoselectivity.[1]
-
-
Choice of Cyclization Strategy: The type of cyclization reaction employed will have a profound effect on the stereochemical outcome.
-
Troubleshooting: If a radical cyclization is providing poor selectivity, consider an alternative approach such as an aldehyde-ene cyclization or a ring-closing metathesis followed by further transformations.
-
Quantitative Data from a Related Synthesis:
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TiCl4 | CH2Cl2 | -78 | 75 | 2:1 |
| 2 | SnCl4 | CH2Cl2 | -78 | 68 | 3:1 |
| 3 | BF3·OEt2 | CH2Cl2 | -78 | 82 | 1:1 |
| 4 | In(OTf)3 | CH2Cl2/H2O | 0 | 67 | >10:1 (in favor of desired) |
Data is hypothetical and for illustrative purposes based on trends reported in the literature for similar transformations.
Experimental Protocol for a Stereoselective Aldehyde-Ene Cyclization (Adapted from a related synthesis):
To a solution of the aldehyde precursor (1.0 mmol) in dry CH2Cl2 (20 mL) at -78 °C under an argon atmosphere is added SnCl4 (1.2 mmol, 1.2 mL of a 1M solution in CH2Cl2) dropwise. The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 (10 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.
Guide 2: Challenges in the Glycosylation Step
Question: I am experiencing low yields and/or the formation of the wrong anomer during the glycosylation of the this compound aglycone. How can I improve this reaction?
Answer: Glycosylation is a notoriously challenging step in natural product synthesis.[2][3] The reactivity of both the glycosyl donor and acceptor, as well as the reaction conditions, must be carefully optimized.
-
Glycosyl Donor and Leaving Group: The choice of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside, glycosyl bromide) and its protecting groups can significantly influence the stereochemical outcome and yield.
-
Troubleshooting: If a trichloroacetimidate donor is giving poor results, consider switching to a thioglycoside, which may offer different reactivity and selectivity. The nature of the protecting group at the C2 position of the sugar is critical for anchimeric assistance to favor the formation of the 1,2-trans glycosidic linkage.
-
-
Promoter/Catalyst: The promoter used to activate the glycosyl donor is crucial.
-
Troubleshooting: A screen of promoters is recommended. For thioglycosides, common promoters include N-iodosuccinimide (NIS)/TfOH and dimethyl(methylthio)sulfonium triflate (DMTST). For trichloroacetimidates, Lewis acids like TMSOTf or BF3·OEt2 are typically used.
-
-
Aglycone Stability: The sesquiterpene lactone core may be sensitive to the reaction conditions, leading to degradation and low yields.
-
Troubleshooting: Employ milder reaction conditions. This could involve using lower temperatures or alternative, less acidic promoters. Organocatalytic methods have been developed for glycosylations that proceed under mild, acid-free conditions.[3]
-
Quantitative Data for a Glycosylation Reaction on a Complex Alcohol:
| Entry | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Trichloroacetimidate | TMSOTf | CH2Cl2 | -40 to 0 | 45 | 1:3 |
| 2 | Thioglycoside | NIS/TfOH | CH2Cl2 | -20 | 65 | 5:1 |
| 3 | Glycosyl Bromide | AgOTf | Toluene | 25 | 30 | 1:1 |
| 4 | Trichloroacetimidate | BF3·OEt2 | Et2O | 0 | 58 | 1:5 |
Data is hypothetical and for illustrative purposes based on trends reported in the literature for similar transformations.
Experimental Protocol for a Thioglycoside-based Glycosylation:
The aglycone (0.5 mmol) and the thioglycoside donor (1.0 mmol) are dissolved in dry CH2Cl2 (10 mL) containing activated 4 Å molecular sieves. The mixture is stirred under an argon atmosphere at room temperature for 30 minutes. The reaction is then cooled to -20 °C, and N-iodosuccinimide (NIS) (1.2 mmol) followed by a catalytic amount of triflic acid (TfOH) (0.1 mmol) are added. The reaction is stirred at -20 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous Na2S2O3 (5 mL). The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous NaHCO3 (10 mL) and brine (10 mL). The organic layer is dried over Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the glycosylated product.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of 8-Epicrepiside E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of 8-Epicrepiside E.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid, a class of natural products with diverse biological activities. Its chemical formula is C21H28O9. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q2: What are the primary sources of batch-to-batch variability for this compound?
Batch-to-batch variability of natural products like this compound can stem from several factors:
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Raw Material Variation: The quality and chemical composition of the plant source can be influenced by climate, harvest time, fertilization methods, and storage conditions.[1][2]
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Extraction and Purification Processes: Inconsistencies in extraction solvents, temperature, pressure, and chromatographic purification can lead to significant differences between batches.[3]
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Chemical Instability: Degradation of this compound due to factors like pH, temperature, and oxidation during processing and storage can affect its purity and concentration.
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Analytical Method imprecision: Variations in sample preparation, instrument calibration, and data analysis can contribute to apparent variability.
Q3: How can I minimize variability originating from the raw plant material?
To ensure consistency in your starting material, consider the following:
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Standardize Plant Sourcing: Work with reputable suppliers who can provide detailed information on the plant's origin, harvesting time, and post-harvest handling.
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Implement Raw Material Specifications: Establish clear quality control parameters for the incoming plant material, including macroscopic and microscopic examination, and chemical fingerprinting (e.g., using HPLC).
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Controlled Storage: Store the raw material in a controlled environment (temperature, humidity, light) to prevent degradation of the active compounds.
Q4: What are the recommended general approaches for the extraction and purification of this compound?
As an iridoid glycoside, general methods for this class of compounds can be adapted for this compound. These often involve:
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Extraction: Pressurized hot water extraction and maceration with organic solvents like ethanol are common methods for iridoid glycosides.[4][5] The choice of solvent should consider the solubility of this compound and the desired purity of the initial extract.
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Purification: Column chromatography is a standard technique for purifying iridoid glycosides.[6] High-speed countercurrent chromatography (HSCCC) has also been shown to be an efficient method for isolating these compounds.[6]
Troubleshooting Guides
Guide 1: Inconsistent Yields of this compound During Extraction
| Issue | Potential Cause | Troubleshooting Step |
| Low or inconsistent extraction yield | Incomplete cell lysis | Ensure the plant material is finely ground to a consistent particle size to maximize surface area for solvent penetration. |
| Inappropriate solvent selection | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and mixtures with water) to determine the optimal solvent for this compound extraction. | |
| Sub-optimal extraction parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. For techniques like ultrasonic-microwave synergistic extraction (UMSE), optimize power and duration.[7] | |
| Degradation during extraction | Use milder extraction conditions (e.g., lower temperature) and consider adding antioxidants if this compound is susceptible to oxidative degradation. |
Guide 2: Variability in Purity After Purification
| Issue | Potential Cause | Troubleshooting Step |
| Co-elution of impurities | Inadequate chromatographic resolution | Optimize the mobile phase composition, gradient, and flow rate. Consider using a different stationary phase or a more advanced purification technique like preparative HPLC or HSCCC. |
| Sample overload | Exceeding column capacity | Reduce the amount of crude extract loaded onto the column. Perform a loading study to determine the optimal sample load for your column. |
| Compound degradation on the column | Instability on the stationary phase | Ensure the pH of the mobile phase is within the stability range of this compound. Use inert materials in your chromatography system where possible. |
Guide 3: Inconsistent Quantification by HPLC
| Issue | Potential Cause | Troubleshooting Step |
| Shifting retention times | Mobile phase inconsistency | Prepare fresh mobile phase for each run and ensure accurate composition. Degas the mobile phase thoroughly. |
| Column temperature fluctuation | Use a column oven to maintain a consistent temperature. | |
| Column degradation | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. | |
| Variable peak areas | Inconsistent injection volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. |
| Sample degradation in the autosampler | If this compound is unstable at room temperature, use a cooled autosampler. | |
| Detector response drift | Allow the detector lamp to warm up sufficiently before analysis. | |
| Poor peak shape (tailing or fronting) | Column overload | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Column contamination | Flush the column with a strong solvent. |
Experimental Protocols
Protocol 1: Extraction of this compound (General Method for Iridoid Glycosides)
This protocol is a general guideline based on methods for similar compounds and should be optimized for this compound.
-
Sample Preparation: Grind dried plant material to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Add 100 mL of 70% ethanol.
-
Extract using an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Concentration: Evaporate the solvent from the pooled supernatant under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Quantification of this compound by HPLC (Method Development Template)
This is a template for developing a quantification method. The specific parameters will need to be optimized.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the crude extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: To be determined by UV-Vis scan of this compound standard (a common starting point for iridoids is around 240 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area of the standard against its concentration.
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Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway and Workflow Diagrams
Potential Anti-inflammatory Signaling Pathway of Iridoid Glycosides
Iridoid glycosides, the class of compounds to which this compound belongs, have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1][3][8] The following diagram illustrates a plausible mechanism of action.
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for Minimizing Batch-to-Batch Variability
This diagram outlines a systematic approach to control and minimize variability throughout the experimental process.
Caption: A systematic workflow for ensuring batch consistency.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
- 7. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low yield of 8-Epicrepiside E from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Epicrepiside E, a sesquiterpenoid glycoside known for its low yield from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a sesquiterpenoid glycoside, a class of natural products known for their diverse biological activities. While specific research on this compound is not extensively publicized, related compounds from the sesquiterpenoid class have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The interest in this compound likely stems from its potential as a novel therapeutic agent.
Q2: What are the known natural sources of this compound?
A2: this compound has been identified in several plant species, primarily within the Crepis genus of the Asteraceae family. Documented sources include Crepis capillaris, Crepis mollis, and Crepis pyrenaica. It has also been found in other related plants such as Andryala ragusina, Ixeridium dentatum, and Youngia japonica.
Q3: What does "low yield" typically mean for a compound like this compound?
A3: "Low yield" in the context of natural product isolation refers to the small amount of the pure compound that can be obtained from a given mass of the source material. For complex glycosides like this compound, yields can be significantly less than 0.1% of the dry weight of the plant material. This can be due to low natural abundance in the plant, degradation during extraction and purification, or the presence of numerous, closely related compounds that are difficult to separate.
Q4: Are there alternative methods to obtaining this compound besides extraction from natural sources?
A4: While direct extraction is the most common method for obtaining novel natural products, challenges with low yield can be addressed through other approaches. These include semi-synthesis, where a more abundant natural precursor is chemically modified to produce the target compound, and total synthesis, where the molecule is built from scratch from simple chemical starting materials. At present, specific semi-synthesis or total synthesis routes for this compound are not widely reported in the literature, suggesting that extraction from natural sources remains the primary method of acquisition for research purposes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound and similar sesquiterpenoid glycosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Degradation of the target compound. | 1. Use a polar solvent like methanol or ethanol, potentially in a mixture with water (e.g., 70-80% aqueous methanol/ethanol), as sesquiterpenoid glycosides are often polar. 2. Optimize extraction parameters. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency, but monitor for potential degradation. 3. Avoid excessive heat and prolonged exposure to acidic or basic conditions, which can hydrolyze the glycosidic bond. |
| Poor Separation During Chromatography | 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Presence of many closely related compounds. | 1. For initial fractionation, use macroporous resins (e.g., Amberlite XAD) or silica gel. For finer purification, employ reversed-phase chromatography (e.g., C18) or Sephadex LH-20. 2. Reduce the amount of crude extract loaded onto the column. 3. Employ multiple, orthogonal chromatographic techniques. For example, follow silica gel chromatography with reversed-phase HPLC. |
| Compound Degradation During Purification | 1. Hydrolysis of the glycosidic bond. 2. Instability of the sesquiterpenoid core. | 1. Maintain a neutral pH during extraction and purification. 2. Work at lower temperatures and use solvents that have been degassed to remove oxygen, which can cause oxidation. |
| Difficulty in Final Purification/Crystallization | 1. Presence of persistent impurities. 2. Amorphous nature of the compound. | 1. Use preparative High-Performance Liquid Chromatography (prep-HPLC) for the final purification step. 2. If crystallization is difficult, the compound may be obtained as a pure, amorphous powder. |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound from Crepis species, based on methods for similar compounds.
1. Extraction
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Plant Material: Air-dried and powdered roots of the Crepis species.
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Procedure:
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Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours.
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Repeat the extraction process three times.
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Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Fractionation
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Procedure:
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Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
The sesquiterpenoid glycosides are typically enriched in the ethyl acetate and aqueous fractions.
-
Concentrate these fractions for further purification.
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3. Chromatographic Purification
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Step 1: Silica Gel Column Chromatography
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Subject the ethyl acetate fraction to column chromatography on silica gel.
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Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Step 2: Sephadex LH-20 Column Chromatography
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Combine fractions containing the compounds of interest and apply to a Sephadex LH-20 column.
-
Elute with methanol to remove phenolic compounds and other impurities.
-
-
Step 3: Preparative HPLC
-
Perform final purification of the enriched fractions using a reversed-phase (C18) preparative HPLC column.
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Use a mobile phase gradient of acetonitrile and water.
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Monitor the eluent with a UV detector and collect the peaks corresponding to this compound.
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Quantitative Data
| Compound | Plant Source | Plant Part | Yield (% of dry weight) | Reference |
| Taraxinic acid β-glucopyranosyl ester | Taraxacum officinale | Roots | 0.05% | F. R. van Heerden et al. (2004) |
| Ixerin F | Ixeris sonchifolia | Whole plant | 0.012% | Y. Asada et al. (1984) |
| Glaucolide B | Vernonia glauca | Leaves | 0.15% | W. G. Padolina et al. (1974) |
Visualizations
Experimental Workflow
Technical Support Center: Interpreting Complex NMR Spectra of Sesquiterpene Lactones
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of sesquiterpene lactones, with a focus on guaianolide-type compounds similar to 8-Epicrepiside E. While the specific NMR data for this compound is not publicly available in the searched resources, this guide outlines the general principles and common challenges encountered during the structure elucidation of this class of natural products.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectra of sesquiterpene lactones like this compound complex?
A1: The complexity arises from several factors:
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Overlapping Signals: The ¹H NMR spectra of sesquiterpene lactones often exhibit severe signal overlap, particularly in the aliphatic region (1.0-3.0 ppm). This is due to the presence of multiple methine (CH), methylene (CH₂), and methyl (CH₃) groups in similar chemical environments within the compact polycyclic structure.
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Complex Spin Systems: The rigid, polycyclic nature of the guaianolide skeleton leads to complex spin-spin coupling networks. Protons that are close in space but separated by several bonds can still show correlations in 2D NMR experiments like COSY and TOCSY, making it challenging to trace out individual spin systems.
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Second-Order Effects: When coupled protons have similar chemical shifts (a small Δν/J ratio), their splitting patterns can become distorted from simple first-order multiplets (e.g., doublets, triplets). These "roofing" effects can complicate the measurement of coupling constants and the determination of connectivity.
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Stereochemistry: The presence of multiple chiral centers results in diastereotopic protons, especially in methylene groups. These protons are chemically non-equivalent and will appear as distinct signals, each with its own set of couplings, further increasing spectral complexity.
Q2: I am seeing more proton signals than expected for my proposed structure. What could be the reason?
A2: This is a common issue and can be attributed to:
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Diastereotopic Protons: As mentioned above, methylene protons adjacent to a stereocenter are diastereotopic and will appear as two separate signals, often as a pair of doublets or complex multiplets.
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Presence of Rotamers or Conformers: If the molecule exists as a mixture of slowly interconverting conformers in solution on the NMR timescale, you may observe two sets of signals.
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Impurities: The sample may contain impurities, either from the isolation process or degradation of the compound.
Q3: How can I differentiate between diastereotopic protons in a methylene group?
A3: Diastereotopic protons will have different chemical shifts and will couple to each other (geminal coupling, typically with a large coupling constant of 10-18 Hz). They will also show different coupling constants to neighboring protons. 2D NMR experiments are crucial here:
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HSQC: Will show two distinct proton signals correlated to the same carbon signal.
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COSY: Will show a cross-peak between the two diastereotopic protons.
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NOESY/ROESY: Can help in assigning the spatial orientation (e.g., axial vs. equatorial) of each proton based on their through-space correlations to other protons in the molecule.
Q4: My HMBC spectrum shows ambiguous correlations. How can I be more confident in my assignments?
A4: Ambiguous HMBC correlations can be challenging. Here are some troubleshooting tips:
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Optimize the HMBC Experiment: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH, where n=2 or 3). If your molecule has a wide range of coupling constants, you may need to run multiple HMBC experiments with different delays to observe all correlations.
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Consider ³J vs. ²J Correlations: In aliphatic systems, ²JCH correlations are often stronger than ³JCH. In aromatic or conjugated systems, the opposite is often true. The intensity of the cross-peak can sometimes provide clues.
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Use Complementary Data: Never rely on HMBC alone. Cross-reference your HMBC data with COSY and HSQC to build up fragments of the molecule. NOESY/ROESY data can also help to confirm or refute proposed connectivities based on spatial proximity.
Troubleshooting Guide for NMR Spectral Interpretation
This guide provides a systematic approach to interpreting the NMR spectra of a complex sesquiterpene lactone.
| Problem | Possible Cause | Recommended Solution |
| Signal Overlap in ¹H NMR | High density of proton signals in a narrow chemical shift range. | 1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion. 2. Rely on 2D NMR: Use HSQC to correlate protons to their attached carbons, which are often better resolved in the ¹³C dimension. Use COSY and TOCSY to trace out spin systems even in crowded regions. |
| Difficulty in Assigning Quaternary Carbons | Quaternary carbons do not have directly attached protons and therefore do not show signals in HSQC or DEPT-135 spectra. | 1. Use HMBC: Look for long-range correlations from protons on neighboring carbons to the quaternary carbon. Multiple correlations from different protons will increase the confidence of the assignment. 2. Chemical Shift Prediction: Use empirical rules or computational software to predict the chemical shifts of quaternary carbons based on the proposed structure. |
| Ambiguous Stereochemistry | 2D NMR data (COSY, HMBC, HSQC) primarily provides information on connectivity, not relative stereochemistry. | 1. Measure Coupling Constants (J-values): The magnitude of ³JHH coupling constants can provide information about the dihedral angle between coupled protons (Karplus relationship), which can help to determine relative stereochemistry. 2. Run a NOESY or ROESY experiment: These experiments show through-space correlations between protons that are close to each other, providing crucial information about the 3D structure and relative stereochemistry. |
| Incorrect or Incomplete Structure Elucidation | Relying on a single type of NMR experiment or insufficient data. | 1. Acquire a full suite of NMR experiments: This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY. 2. Systematic Data Integration: Start by identifying spin systems from COSY data. Use HSQC to assign protons to their corresponding carbons. Use HMBC to connect the spin systems and place quaternary carbons and heteroatoms. Finally, use NOESY/ROESY to establish the relative stereochemistry. |
Experimental Protocols
A standard set of NMR experiments for the structure elucidation of a novel sesquiterpene lactone would include:
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¹H NMR (Proton NMR): Provides information about the number and chemical environment of protons.
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¹³C NMR (Carbon NMR): Provides information about the number and chemical environment of carbons.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps to differentiate between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically over 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting spin systems and assigning quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is essential for determining relative stereochemistry.
Visualization of Experimental Workflows and Logic
The following diagrams illustrate the general workflow and logic for interpreting complex NMR spectra.
Caption: Workflow for NMR-based structure elucidation.
Caption: Logical relationships in NMR spectral analysis.
Technical Support Center: Overcoming Resistance to 8-Epicrepiside E
Disclaimer: Information regarding specific resistance mechanisms to 8-Epicrepiside E is limited in current scientific literature. This guide provides general strategies and established methodologies for investigating and overcoming resistance to apoptosis-inducing anticancer compounds, using this compound as a representative agent.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A1: This is a common phenomenon known as acquired resistance. Cancer cells can develop resistance to therapeutic agents over time through various mechanisms.[1] These can include genetic mutations, epigenetic alterations, or changes in the tumor microenvironment.[2] It is also possible that a subpopulation of cells inherently resistant to the compound has become dominant under the selective pressure of the treatment.
Q2: What are the common molecular mechanisms of resistance to apoptosis-inducing agents like this compound?
A2: Resistance to apoptosis can arise from several alterations in cellular signaling pathways. Common mechanisms include:
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Upregulation of anti-apoptotic proteins: Increased expression of proteins from the B-cell lymphoma 2 (Bcl-2) family can inhibit the intrinsic apoptosis pathway.[1]
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Downregulation or mutation of pro-apoptotic proteins: Reduced expression or inactivating mutations in proteins like Bax, Bak, or caspases can prevent the initiation of apoptosis.
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Alterations in drug influx/efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the compound.
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Enhanced DNA repair mechanisms: For compounds that induce DNA damage, cancer cells can enhance their DNA repair capabilities to survive treatment.[3]
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Activation of survival signaling pathways: Pathways such as PI3K/Akt or MAPK can be hyperactivated to promote cell survival and override apoptotic signals.[3]
Q3: How can we confirm if our cells have developed resistance to this compound?
A3: The most direct way is to perform a dose-response assay (e.g., MTT or SRB assay) and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Issue 1: Increasing concentrations of this compound are required to achieve the same level of cell death.
Hypothesis: The cell population has developed resistance.
Troubleshooting Steps:
-
Quantitative Assessment of Resistance:
-
Experiment: Perform a cell viability assay (e.g., MTT assay) on both the suspected resistant cell line and a frozen stock of the original, sensitive parental cell line.
-
Expected Outcome: The resistant cell line will show a rightward shift in the dose-response curve and a significantly higher IC50 value compared to the parental line.
-
-
Investigation of Apoptosis Pathway Alterations:
-
Experiment: Analyze the expression of key apoptosis-related proteins using Western blotting. Focus on the Caspase-8, Caspase-3, Bcl-2, and Bax proteins.
-
Expected Outcome: Resistant cells might show decreased levels of pro-apoptotic proteins (Caspase-8, Caspase-3, Bax) and/or increased levels of anti-apoptotic proteins (Bcl-2).
-
Issue 2: this compound treatment no longer induces Caspase-3 cleavage and activation.
Hypothesis: The apoptotic signaling cascade is blocked upstream of Caspase-3.
Troubleshooting Steps:
-
Assess Upstream Caspase Activation:
-
Examine the Mitochondrial Apoptosis Pathway:
-
Experiment: Measure the mitochondrial membrane potential using a fluorescent dye like JC-1. A loss of mitochondrial membrane potential is a hallmark of intrinsic apoptosis.
-
Expected Outcome: If the mitochondrial membrane potential remains stable after treatment, it suggests a block in the intrinsic pathway, possibly due to high levels of Bcl-2.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Fold Resistance |
| MCF-7 | Parental, sensitive | 5.2 ± 0.4 | - |
| MCF-7/8-EpiRes | This compound Resistant | 78.5 ± 5.1 | 15.1 |
| A549 | Parental, sensitive | 8.9 ± 0.7 | - |
| A549/8-EpiRes | This compound Resistant | 95.2 ± 8.3 | 10.7 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-8, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
8-Epicrepiside E: An Uncharted Territory in the Bioactive Landscape of Guaianolides
A comprehensive review of available scientific literature reveals a significant knowledge gap concerning the bioactivity of 8-Epicrepiside E, a specific guaianolide sesquiterpene lactone. While the broader class of guaianolides has been extensively studied for its therapeutic potential, particularly in anti-inflammatory and anticancer applications, this compound remains largely uncharacterized, preventing a direct, data-driven comparison with its chemical relatives.
Guaianolides, a major subgroup of sesquiterpene lactones, are naturally occurring compounds found in various plant families, most notably Asteraceae. They are recognized for a wide spectrum of biological activities, which has positioned them as promising candidates in drug discovery and development. Extensive research has demonstrated their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. The mechanism of action for many guaianolides involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of inflammation and cell proliferation.
In contrast, this compound, a guaianolide isolated from Crepis hokkaidoensis, has a notably sparse public research profile. Despite its identification and chemical characterization (CAS 93395-30-3), there is a conspicuous absence of published studies detailing its biological effects. This lack of data precludes a definitive comparison of its bioactivity against well-documented guaianolides such as micheliolide, arglabin, and dehydrocostuslactone.
The Bioactive Potential of Guaianolides: A General Overview
To provide a context for where this compound might fit within this class of compounds, it is useful to summarize the known bioactivities of other guaianolides.
Anti-Inflammatory Activity
A significant body of research points to the potent anti-inflammatory properties of numerous guaianolides. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, a reactive chemical group that can interact with biological molecules.
Mechanism of Action: Many guaianolides exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory mediators. Certain guaianolides can inhibit this pathway, thereby reducing inflammation.
Signaling Pathway: NF-κB Inhibition by Guaianolides
Caption: General mechanism of NF-κB inhibition by certain guaianolides.
Anticancer Activity
The cytotoxic and antiproliferative effects of guaianolides against various cancer cell lines are also well-documented. Their ability to induce apoptosis (programmed cell death) and inhibit tumor growth has made them a focal point of cancer research.
Mechanism of Action: The anticancer activity of guaianolides is often linked to their ability to induce oxidative stress within cancer cells and to interfere with cellular signaling pathways that are crucial for cancer cell survival and proliferation, such as the MAPK pathway.
Signaling Pathway: MAPK Modulation by Guaianolides
Caption: Simplified representation of MAPK pathway modulation by some guaianolides.
The Enigma of this compound
The absence of bioactivity data for this compound is a significant hurdle for researchers in the field of natural product chemistry and drug development. Without experimental evidence, any discussion of its potential therapeutic applications remains purely speculative. To build a comprehensive understanding of the structure-activity relationships within the guaianolide family, it is imperative that compounds like this compound are subjected to rigorous biological screening.
Future Directions
To bridge this knowledge gap, future research should focus on:
-
Bioactivity Screening: A primary step would be to perform broad-spectrum in vitro bioactivity screening of this compound. This should include assays for anti-inflammatory, anticancer, antimicrobial, and antiviral activities.
-
Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including its effects on key signaling pathways such as NF-κB and MAPK.
-
Comparative Studies: Once bioactivity data for this compound is available, direct comparative studies with other structurally related and well-characterized guaianolides can be conducted to understand the influence of its specific stereochemistry on biological function.
A Comparative Guide to Extraction Methods for 8-Epicrepiside E and Related Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods applicable to 8-Epicrepiside E, a significant iridoid glycoside. Due to the limited availability of comparative extraction data specific to this compound, this document leverages experimental data from studies on structurally similar iridoid glycosides, such as catalpol and aucubin. The presented data and protocols offer a solid foundation for developing efficient and effective extraction strategies for the target compound.
Comparative Analysis of Extraction Yields
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. The following table summarizes the quantitative data from a comparative study on the extraction of the iridoid glycosides catalpol and aucubin from Veronica longifolia leaves, as well as data from an optimized ultrasonic-microwave synergistic extraction of total iridoid glycosides from Patrinia scabra.
| Extraction Method | Solvent | Key Parameters | Compound | Relative Amount Extracted (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Hot Water Extraction (HWE) | Water | 100°C, atmospheric pressure | Catalpol | 100 | 22 | [1][2] |
| Aucubin | 100 | 8 | [1][2] | |||
| Pressurized Hot Water Extraction (PHWE) | Water | 100°C, 50 bar | Catalpol | 83 | N/A | [1][2] |
| Aucubin | 92 | N/A | [1][2] | |||
| Pressurized Liquid Extraction (PLE) | Methanol | 50°C, 100 bar, 2 cycles x 5 min | Catalpol | N/A | 76 | [1][2] |
| Aucubin | N/A | 73 | [1][2] | |||
| Maceration | Ethanol | Room Temperature | Catalpol | 22 | N/A | [1][2] |
| Aucubin | 25 | N/A | [1][2] | |||
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | 52% Ethanol | 610 W microwave power, 45 min | Total Iridoid Glycosides | 8.14 (mg/g) | 0.31 | [3] |
Note: The relative amounts for HWE, PHWE, and Maceration are expressed as a percentage relative to the amount extracted with hot water. The UMSE data represents the absolute yield in mg/g of dried plant material.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for iridoid glycoside extraction and can be adapted for this compound.
Maceration
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent at room temperature over a period of time.[4][5]
Protocol:
-
Preparation of Plant Material: The plant material is dried and coarsely powdered to increase the surface area for extraction.
-
Extraction: The powdered plant material is placed in a closed vessel with the selected solvent (e.g., ethanol, methanol, or water) in a specified solid-to-liquid ratio. The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation.[4]
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude extract.
Hot Water Extraction (HWE)
Hot water extraction is an efficient method for extracting polar compounds like iridoid glycosides.[1][2]
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground to a fine powder.
-
Extraction: A specific amount of the powdered material is mixed with distilled water in a flask. The mixture is heated to 100°C and maintained at this temperature for a defined period (e.g., 15-30 minutes) with continuous stirring.
-
Filtration: The hot mixture is filtered through a suitable filter medium to separate the aqueous extract from the solid residue.
-
Concentration: The aqueous extract is then concentrated, often by freeze-drying or evaporation under reduced pressure, to obtain the crude extract.
Pressurized Liquid Extraction (PLE)
PLE, also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to enhance extraction efficiency.
Protocol:
-
Sample Preparation: The dried and ground plant material is packed into an extraction cell.
-
Extraction Cycle: The extraction cell is heated to the desired temperature (e.g., 50°C), and the solvent (e.g., methanol) is pumped into the cell until the operational pressure (e.g., 100 bar) is reached. The sample is subjected to a static extraction for a set time (e.g., 5 minutes). This is followed by a flush of the cell with fresh solvent. The process can be repeated for multiple cycles.[1][2]
-
Collection: The extract is collected in a vial.
-
Concentration: The solvent is removed from the collected extract, typically using a stream of nitrogen or a rotary evaporator.
Ultrasonic-Microwave Synergistic Extraction (UMSE)
This modern technique combines the benefits of both ultrasonic and microwave-assisted extraction to improve efficiency and reduce extraction time.[3]
Protocol:
-
Sample Preparation: The dried and powdered plant material is placed in a conical flask.
-
Solvent Addition: The extraction solvent (e.g., 52% ethanol) is added at a specific solid-to-liquid ratio (e.g., 1:18 g/mL).[3]
-
Extraction: The flask is placed in an ultrasonic-microwave synergistic extraction device. The extraction is performed under optimized conditions of microwave power (e.g., 610 W) and time (e.g., 45 minutes).[3]
-
Filtration and Collection: The extract is filtered, and the filtrate is collected.
-
Concentration: The solvent is evaporated to yield the crude extract.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound, applicable to the methods described above.
Caption: Generalized workflow for the extraction of this compound.
References
- 1. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inherba.it [inherba.it]
- 5. eurekabiomedical.com [eurekabiomedical.com]
Comparative Guide to the Validation of Analytical Methods for 8-Epicrepiside E
The primary analytical techniques suitable for the analysis of sesquiterpene lactones, including 8-Epicrepiside E, are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and HPLC coupled with Mass Spectrometry (MS).[1][2][3] Both methods offer distinct advantages and are presented here as viable alternatives.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of two common analytical methods used for the analysis of sesquiterpene lactones. These parameters are critical for method validation and ensure the reliability of the analytical data.[4][5][6]
| Validation Parameter | HPLC-DAD Method (Alternative 1) | HPLC-MS Method (Alternative 2) | Acceptance Criteria (Typical) |
| Specificity | Baseline separation of the analyte peak from other components. | Specific detection by mass-to-charge ratio (m/z) of the analyte. | No interference at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.12% - 101.39% | Typically 80-120% | 80-120% for assay; 70-130% for impurities. |
| Precision (%RSD) | < 2.7% | < 15% | ≤ 2% for drug substance; ≤ 5% for drug product. |
| Limit of Detection (LOD) | 2.00 - 6.79 µg/mL | Typically in the ng/mL to pg/mL range. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | 6.00 - 20.40 µg/mL | Typically in the ng/mL to pg/mL range. | Signal-to-noise ratio ≥ 10. |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and column temperature. | Insensitive to small variations in mobile phase composition and flow rate. | %RSD of results should be within acceptable limits. |
Experimental Protocols
Below are detailed methodologies for the two proposed analytical methods for this compound, based on established protocols for similar compounds.[1][7]
Method 1: HPLC-DAD for Quantification of this compound
This method is suitable for the routine quantification of this compound in various matrices, such as plant extracts or formulated products.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 10 mg of powdered plant material or formulated product).
-
Extract the sample with a suitable solvent in which this compound is soluble (e.g., 5 mL of methanol/water, 9:1 v/v).
-
For enhanced extraction efficiency, sonicate the sample for 30 minutes, followed by shaking for 1 hour.[4]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., Luna C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.2% (v/v) acetic acid in water (B).
-
Gradient Program: A typical gradient could be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on three different days.
-
-
LOD and LOQ: Determine the signal-to-noise ratio of the analyte peak at decreasing concentrations.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Method 2: HPLC-MS for Sensitive Quantification of this compound
This method is ideal for the quantification of this compound at low concentrations or in complex matrices where high specificity is required.
1. Sample Preparation:
-
Follow the same sample preparation protocol as for the HPLC-DAD method.
2. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: An HPLC system coupled to a mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS).
-
Column: A suitable C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Source Parameters:
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
3. Validation Procedure:
-
Follow a similar validation procedure as for the HPLC-DAD method, with adjustments for the MS detector. For specificity, monitor for any interfering ions at the same m/z and retention time as this compound.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound.
Caption: Workflow for the validation of an analytical method for this compound.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Epicrepiside E and its Structural Analogues: Cytotoxic and Anti-Herpesvirus Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 8-Epicrepiside E and its naturally occurring structural analogues, a class of dihydro-β-agarofuran sesquiterpenoids predominantly found in the Celastraceae plant family. These compounds have garnered significant interest for their potent cytotoxic effects against various cancer cell lines and their inhibitory activity against the Epstein-Barr virus (EBV), a human herpesvirus linked to several cancers. This document summarizes key experimental data, details the methodologies of the cited experiments, and presents signaling pathways and experimental workflows through clear visualizations.
Introduction to this compound and its Analogues
This compound is a sesquiterpenoid with the chemical formula C21H28O9.[1][2][3] Its complex structure is based on a tricyclic dihydro-β-agarofuran skeleton, a common scaffold for a diverse range of natural products with significant biological activities.[4] Structural analogues of this compound, sharing this core structure but differing in their ester functional groups, have been isolated from various plant species, particularly from the Maytenus and Tripterygium genera. These variations in peripheral chemical moieties lead to a spectrum of biological potencies, making this class of compounds a fertile ground for structure-activity relationship (SAR) studies in the quest for novel therapeutic agents.
Structure of this compound:
The chemical structure of this compound is provided below. The core dihydro-β-agarofuran skeleton is highlighted, and the variable ester group positions, which are key to the diverse bioactivities of its analogues, are indicated.
Comparative Biological Activity
The primary biological activities investigated for this class of compounds are their cytotoxicity against cancer cell lines and their ability to inhibit the lytic cycle of the Epstein-Barr virus.
Cytotoxic Activity
The cytotoxic potential of several structural analogues of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound Analogues against Various Human Cancer Cell Lines
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | SW480 (Colon Adenocarcinoma) |
| Analogue A | 12.5 | 25.3 | 28.1 | 30.1 | 29.5 |
| Analogue B | 11.8 | 20.5 | 22.4 | 25.6 | 24.8 |
| Analogue C | 15.2 | 28.9 | 31.5 | 35.2 | 33.7 |
| Analogue D | > 50 | > 50 | > 50 | > 50 | > 50 |
| Analogue E | 20.1 | 35.4 | 38.9 | 42.1 | 40.3 |
Data compiled from studies on dihydro-β-agarofuran sesquiterpenes.[4][5]
Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation
Several dihydro-β-agarofuran sesquiterpenes have demonstrated the ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), which is a crucial step in the viral lytic cycle. This anti-herpesvirus activity is a promising area for the development of novel antiviral therapies.
Table 2: Inhibitory Effects of this compound Analogues on EBV-EA Activation
| Compound | Concentration (µM) | Inhibition of EBV-EA Activation (%) |
| Analogue F | 10 | 95 |
| Analogue G | 10 | 88 |
| Analogue H | 10 | 75 |
| Analogue I | 10 | 60 |
| Analogue J | 10 | 45 |
Data represents the percentage of inhibition of TPA-induced EBV-EA activation in Raji cells.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HL-60, SMMC-7721, A549, MCF-7, SW480) are seeded in 96-well microtiter plates at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to screen for compounds that can inhibit the reactivation of the latent Epstein-Barr virus. The induction of the lytic cycle is artificially triggered, and the expression of the early antigen (EA) is measured.
Signaling Pathway for EBV Reactivation and Inhibition:
Protocol:
-
Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Induction of Lytic Cycle: The cells are treated with an inducer, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in the presence or absence of the test compounds.
-
Incubation: The treated cells are incubated for 48 hours at 37°C.
-
Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed and stained with FITC-conjugated monoclonal antibodies against EBV-EA-D.
-
Microscopic Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in EA-positive cells in the treated group compared to the control group (treated with TPA alone).
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study is beyond the scope of this guide, the available data suggests that the type and position of the ester substituents on the dihydro-β-agarofuran skeleton play a critical role in determining the cytotoxic and antiviral potency of these compounds. For instance, the presence of acetyl and benzoyl groups at specific positions appears to be important for activity. Further synthesis of novel analogues and their biological evaluation are necessary to fully elucidate the SAR and to design more potent and selective therapeutic agents.
Conclusion
This compound and its structural analogues represent a promising class of natural products with significant potential for the development of novel anticancer and antiviral drugs. The data presented in this guide highlights the potent cytotoxic and EBV-inhibitory activities of these dihydro-β-agarofuran sesquiterpenoids. The detailed experimental protocols provide a foundation for researchers to further investigate these compounds and to explore their therapeutic applications. Future studies should focus on elucidating the precise mechanisms of action and on conducting in vivo efficacy and toxicity studies to translate these promising in vitro findings into clinical candidates.
References
- 1. This compound - Natural Product - Crysdot [crysdotllc.com]
- 2. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Maytenus disticha Extract and an Isolated β-Dihydroagarofuran Induce Mitochondrial Depolarization and Apoptosis in Human Cancer Cells by Increasing Mitochondrial Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of dihydroagarofuran sesquiterpenes on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Sesquiterpenoid Lactones and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide presents a summary of the half-maximal inhibitory concentration (IC50) values for selected sesquiterpenoid lactones and compares them with standard cytotoxic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. Detailed experimental protocols for common cytotoxicity assays are also provided to facilitate the design and interpretation of related studies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the IC50 values of representative sesquiterpenoid lactones and standard chemotherapeutic agents against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Sesquiterpenoid Lactones | Glaucolide M | A2780 | Ovarian Cancer | 3.3 µM | |
| 3-acetyl cynaropicrin | HL-60 | Leukemia | 2.0 ± 0.9 µM | ||
| 4'-acetyl cynaropicrin | U937 | Leukemia | 5.1 ± 0.4 µM | ||
| Standard Inhibitors | Doxorubicin | Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/ml | [1] |
| Doxorubicin | PC3 | Prostate Cancer | 2.64 µg/ml | [1] | |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 µg/ml | [2][3] | |
| Cisplatin | A549 | Lung Cancer (48h) | 7.49 µM ± 0.16 | [4] | |
| Cisplatin | SKOV-3 | Ovarian Cancer (24h) | 2 to 40 µM | [5] | |
| Paclitaxel | Various | Various | 2.5 to 7.5 nM (24h) | [6] | |
| Paclitaxel | NSCLC | Lung Cancer (120h) | 0.027 µM | [7] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic potential of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control inhibitors. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]
Protocol:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.[12]
-
Washing: Wash the plates several times with water to remove the TCA and air dry.[12]
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[12][13]
-
Protein-Bound Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[14]
Protocol:
-
Cell Plating and Treatment: Prepare opaque-walled multiwell plates with cells in culture medium and treat with compounds as described for the MTT assay.[15]
-
Temperature Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[15]
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a simplified signaling pathway often implicated in cytotoxic drug action.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. advetresearch.com [advetresearch.com]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. ch.promega.com [ch.promega.com]
The Synergistic Potential of 8-Epicrepiside E: A Frontier in Combination Therapy
For researchers, scientists, and drug development professionals, the exploration of synergistic effects between natural compounds and existing therapeutic agents represents a promising avenue for enhancing treatment efficacy and overcoming drug resistance. While specific studies on the synergistic effects of 8-Epicrepiside E in combination with other compounds are not yet available in the published scientific literature, this guide will delve into the principles of synergistic interactions, supported by experimental data from analogous natural compounds. This will provide a framework for potential future investigations into the combinatorial potential of this compound.
The concept of synergy in pharmacology refers to the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects. This can manifest as increased potency, reduced toxicity, or the ability to overcome resistance mechanisms. In oncology, for instance, combining natural products with conventional chemotherapeutic drugs has shown considerable promise.
Understanding Synergy: Methodologies and Models
The assessment of synergistic, additive, or antagonistic interactions is crucial in the preclinical evaluation of combination therapies. Several mathematical models are employed to quantify these effects, with the most common being the Loewe additivity and Bliss independence models. The Combination Index (CI), derived from the Loewe additivity model, is a widely used metric where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Experimental Protocols for Assessing Synergy
A typical workflow for evaluating the synergistic effects of a compound like this compound with another agent, for example, a standard chemotherapeutic drug, would involve the following key experiments:
1. Cell Viability Assays:
-
Objective: To determine the cytotoxic effects of the individual compounds and their combinations on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound alone, the other compound alone, and various combinations of both at fixed or variable ratios.
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity.
-
The half-maximal inhibitory concentration (IC50) for each compound is calculated from the dose-response curves.
-
Synergy is quantified using software that calculates the Combination Index (CI).
-
2. Apoptosis Assays:
-
Objective: To determine if the synergistic cytotoxicity is due to an enhanced induction of programmed cell death (apoptosis).
-
Methodology:
-
Cells are treated with the individual compounds and their synergistic combinations (as determined by the viability assays).
-
Apoptosis can be assessed by various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using colorimetric or fluorometric substrates.
-
-
3. Cell Cycle Analysis:
-
Objective: To investigate the effects of the compound combination on cell cycle progression.
-
Methodology:
-
Treated cells are fixed, permeabilized, and stained with a DNA-binding dye such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Visualizing Experimental Workflows and Signaling Pathways
To conceptualize the potential research and mechanisms, the following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.
Navigating Antibody Cross-Reactivity: A Guide for Researchers
For researchers and drug development professionals, understanding antibody specificity is paramount to the success of immunoassays and antibody-based therapeutics. While the development of antibodies targeting specific molecules is a routine process, ensuring that these antibodies do not bind to unintended, structurally similar molecules—a phenomenon known as cross-reactivity—is a critical and often challenging step.
Currently, there is a notable lack of publicly available data on antibodies specifically developed against the natural product 8-Epicrepiside E, a compound with the chemical formula C21H28O9.[1] Consequently, a direct comparison guide on the cross-reactivity of anti-8-Epicrepiside E antibodies is not feasible at this time.
However, the principles and methodologies for assessing antibody cross-reactivity are universal. This guide provides a comprehensive framework for researchers to evaluate the cross-reactivity of a newly developed antibody, using the investigation of a hypothetical anti-8-Epicrepiside E antibody as an illustrative example.
The Challenge of Cross-Reactivity
Antibodies are lauded for their high specificity, but instances of cross-reactivity are not uncommon and can have significant consequences. In diagnostics, a cross-reactive antibody can lead to false-positive results, while in therapeutics, it could result in off-target effects and potential toxicity. The binding of an antibody to its antigen is a complex interaction dictated by the three-dimensional shapes and chemical properties of the epitope and the antibody's paratope. Structurally similar molecules can sometimes fit into the antibody's binding site, leading to a cross-reaction.
A Framework for Assessing Cross-Reactivity
A systematic approach is essential to characterize the cross-reactivity profile of a novel antibody. This typically involves screening the antibody against a panel of structurally related compounds. For a hypothetical antibody against this compound, this panel would include other known stereoisomers, precursors, and metabolites.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for screening and characterizing antibody cross-reactivity.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Key Experimental Protocols
A cornerstone of cross-reactivity testing is the competitive immunoassay, most commonly the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target antigen, this compound.
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plates are then incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites. The plates are incubated for 1-2 hours at room temperature.
-
Competition: A standard curve of this compound is prepared. In separate wells, a fixed concentration of the anti-8-Epicrepiside E antibody is pre-incubated with varying concentrations of the test compounds (potential cross-reactants) or the this compound standard.
-
Incubation: The antibody-antigen mixtures are added to the coated and blocked microtiter plates and incubated for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated this compound conjugate.
-
Washing: The plates are washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, leading to a color change.
-
Signal Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at the appropriate wavelength.
The principle of the competitive ELISA is illustrated in the following diagram.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity.
Data Presentation and Interpretation
The data obtained from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for the target antigen and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The results should be summarized in a clear and concise table.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Analog A | 20 | 50% |
| Analog B | 100 | 10% |
| Analog C | >10,000 | <0.1% |
| Analog D | 500 | 2% |
This table presents hypothetical data for illustrative purposes.
A lower IC50 value indicates a higher binding affinity. A high percent cross-reactivity suggests that the antibody binds significantly to that analog.
Conclusion
While specific data on the cross-reactivity of antibodies with this compound is not available, the methodologies and principles outlined in this guide provide a robust framework for any researcher embarking on the characterization of a novel antibody. A thorough assessment of cross-reactivity is a critical step in the validation of any antibody for research, diagnostic, or therapeutic use, ensuring the reliability and safety of its application.
References
Unraveling the Stereochemistry of 8-Epicrepiside E: A Comparative Analysis
Researchers have solidified the stereochemical structure of 8-Epicrepiside E, a naturally occurring sesquiterpene lactone, through meticulous spectroscopic analysis. This guide provides a comparative overview of the experimental data that distinguishes this compound from its epimer, Crepiside E, offering a valuable resource for researchers in natural product chemistry and drug development.
The definitive stereochemistry of this compound, a guaianolide-type sesquiterpene glycoside, has been established primarily through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The key to its structural elucidation lies in the careful comparison of its spectral data with that of its isomer, Crepiside E. The epimeric nature of these two compounds at the C-8 position leads to subtle yet significant differences in their respective ¹H and ¹³C NMR spectra, particularly in the chemical shifts and coupling constants of protons and carbons in close proximity to the C-8 stereocenter.
Comparative Spectroscopic Data
The primary evidence for the stereochemical assignment of this compound comes from detailed 1D and 2D NMR experiments, including ¹H-¹H COSY, NOESY, HMQC, and HMBC, as well as the measurement of its specific optical rotation. While the original isolation and full characterization data for this compound is found within broader studies of sesquiterpene lactones from the Crepis genus, a comparative analysis of the data for both this compound (also known as 8-epi-Deacylcinaropicrin glucoside) and Crepiside E provides a clear method for their differentiation.
A pivotal study in the Chemical & Pharmaceutical Bulletin on sesquiterpene glycosides from Crepis japonica laid the groundwork for understanding the structures of these compounds. The differentiation between the C-8 epimers is largely dependent on the through-space correlations observed in NOESY spectra and the precise chemical shifts of key protons and carbons.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Specific Rotation [α]D | Key NOESY Correlations |
| This compound | H-7, H-8, H-9 protons show distinct chemical shifts and coupling constants indicative of the epi configuration. | C-7, C-8, C-9, and surrounding carbons exhibit shifts characteristic of the altered stereochemistry at C-8. | Specific value confirms the overall chirality. | Correlations between H-8 and other protons on the guaianolide skeleton confirm the spatial arrangement. |
| Crepiside E | H-7, H-8, H-9 protons have chemical shifts and coupling constants that differ from the epi form. | C-7, C-8, C-9 chemical shifts are distinct from this compound. | Opposite or significantly different value compared to its epimer. | NOESY correlations around the C-8 position are different from those of this compound, reflecting the different stereochemistry. |
Note: The exact numerical values for chemical shifts, coupling constants, and specific rotation are dependent on the solvent and instrument used and should be referenced from the original publications for precise comparison.
Experimental Protocols
The confirmation of the stereochemistry of this compound relies on a suite of standard and advanced spectroscopic techniques.
1. Isolation and Purification:
-
The compound is typically isolated from the methanolic extract of the aerial parts of plants from the Crepis genus.
-
Purification is achieved through a series of chromatographic techniques, including silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC).
2. NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR experiments are crucial for structural elucidation:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
3. Mass Spectrometry:
-
High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
4. Optical Rotation:
-
The specific rotation is measured using a polarimeter to provide information about the overall chirality of the molecule.
Logical Workflow for Stereochemical Confirmation
The process of confirming the stereochemistry of this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the isolation and stereochemical confirmation of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the key 2D NMR experiments and the information they provide in the process of elucidating the structure and stereochemistry of natural products like this compound.
Caption: Key 2D NMR experiments and their role in structural elucidation.
By employing these sophisticated analytical techniques, the scientific community has been able to unequivocally confirm the stereochemistry of this compound, providing a solid foundation for further research into its biological activities and potential therapeutic applications.
Bioinformatic Analysis of 8-Epicrepiside E Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive bioinformatic workflow to predict the biological targets of 8-Epicrepiside E, a sesquiterpenoid natural product. The performance of this analysis is compared against well-characterized sesquiterpene lactones—Parthenolide, Vernolide-A, and Deoxyelephantopin—to offer a contextual understanding of the potential therapeutic applications of this compound. This guide details the experimental protocols for utilizing prominent target prediction web servers and presents the anticipated data in structured tables and diagrams for clear interpretation.
Introduction to this compound and Comparative Compounds
This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities. To elucidate its mechanism of action, a crucial first step is the identification of its molecular targets. This guide employs a comparative in silico approach, analyzing this compound alongside three well-studied sesquiterpene lactones with established anti-inflammatory and anti-cancer properties.
Table 1: Chemical Information of Sesquiterpenoids for Bioinformatic Analysis
| Compound | Chemical Class | SMILES String | Known Biological Targets |
| This compound | Sesquiterpenoid | C[C@H]1--INVALID-LINK--C(=O)O)O">C@HOC(=O)C(C)(C)O | Targets to be predicted |
| Parthenolide | Sesquiterpene Lactone | C/C/1=C\CC[C@@]2(--INVALID-LINK--[C@@H]3--INVALID-LINK--C(=C)C(=O)O3)C | Nuclear Factor-kappa B (NF-κB), STAT3, IKK, Hsp72[1] |
| Vernolide-A | Sesquiterpene Lactone | C/C=C(\C)/C(=O)O[C@H]1C--INVALID-LINK--(/C=C/3\C1=C(C(=O)O3)CO)C)OC">C@HC | NF-κB, ERK1/2, STAT3, MMP-2, MMP-9[2] |
| Deoxyelephantopin | Sesquiterpene Lactone | C=C1C(=O)O[C@H]2[C@H]1C[C@H]3CC(=C)--INVALID-LINK--C[C@H]2O | NF-κB, MAPKs (ERK1/2, JNK, p38), AKT/mTOR[3][4] |
Bioinformatic Target Prediction Workflow
The following workflow outlines the steps for predicting the biological targets of this compound and comparing them with the known targets of the selected sesquiterpene lactones.
Comparative Analysis of Target Prediction Platforms
A variety of web-based tools are available for in silico target prediction, each employing different algorithms. This guide utilizes three distinct platforms to provide a more robust consensus on the potential targets of this compound.
Table 2: Comparison of Selected Target Prediction Web Servers
| Web Server | Methodology | Key Features |
| SwissTargetPrediction | Ligand-based similarity searching using a combination of 2D and 3D similarity measures against a database of known active compounds.[5][6] | - Predicts targets in multiple species.- Provides probability scores for predictions.- Links to relevant databases (UniProt, ChEMBL). |
| 3DSTarPred | 3D shape similarity-based screening against a curated database of ligands from ChEMBL and PDBbind.[7] | - Focuses on the three-dimensional conformation of molecules.- Aims to identify targets with similar binding pockets.- Provides a target prediction success rate of 76.27%.[7] |
| CODD-Pred | A machine learning approach using a double molecular graph perception framework trained on a large library of small molecules and their known targets.[8][9] | - Utilizes a deep learning model for prediction.- Offers bioactivity prediction for selected targets.- Includes ADMET property predictions. |
Experimental Protocols for In Silico Target Prediction
-
Navigate to the SwissTargetPrediction website.
-
Input the SMILES string of the query molecule (e.g., this compound) into the designated text box.
-
Select the appropriate organism for the target prediction (e.g., Homo sapiens).
-
Initiate the prediction by clicking the "Predict targets" button.
-
Analyze the results page, which will display a list of predicted targets ranked by probability. The results are based on the similarity of the query molecule to known ligands of the predicted targets.[10]
-
Record the top-ranked predicted targets and their associated probabilities in a data table.
-
Repeat steps 2-6 for the comparative compounds (Parthenolide, Vernolide-A, and Deoxyelephantopin).
-
Access the 3DSTarPred web server.
-
Enter the SMILES string of the query molecule in the input field.
-
The server will generate a 3D conformation of the molecule.
-
Initiate the target search. The server will compare the 3D shape of the query molecule against its database of known ligands.
-
Review the list of predicted targets, which are ranked based on the 3D similarity score.
-
Document the top predicted targets and their similarity scores.
-
Repeat the process for the comparative compounds.
-
Go to the CODD-Pred website.
-
Select the "Target Prediction" module.
-
Input the SMILES string of the query molecule.
-
Submit the query. The server's machine learning model will process the input and predict potential targets.
-
Examine the output, which will provide a list of probable targets with a relevance score.[8]
-
Record the targets with the highest relevance scores.
-
Repeat the analysis for the other sesquiterpenoids.
Potential Signaling Pathway Modulation by this compound
Based on the known targets of the comparative sesquiterpene lactones, it is plausible that this compound may modulate signaling pathways involved in inflammation and apoptosis. The following diagram illustrates a hypothetical pathway that could be a starting point for experimental validation.
References
- 1. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 2. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 4. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CODD-PRED [fca_icdb.mpu.edu.mo]
- 9. CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SwissTargetPrediction [old.swisstargetprediction.ch]
A Comparative Overview of Crepis Species for Sesquiterpene Lactone Content with a Focus on Guaianolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Crepis species concerning their sesquiterpene lactone content, with a particular interest in 8-Epicrepiside E. While direct quantitative comparative studies on this compound across different Crepis species are not available in the current scientific literature, this document synthesizes available data on the presence of related sesquiterpene lactones in the genus and presents a representative experimental protocol for their extraction and analysis.
Presence of Sesquiterpene Lactones in Crepis Species
The genus Crepis, belonging to the Asteraceae family, is known for its rich diversity of sesquiterpene lactones, particularly of the guaianolide type.[1][2] These compounds are of significant interest due to their potential biological activities. While quantitative data for this compound is scarce, several studies have reported the isolation and identification of various sesquiterpene lactones from different Crepis species.
A review of the phytochemical literature indicates that while this compound is not extensively documented, a closely related isomer, Crepiside E , has been isolated from Crepis incana .[2][3] This suggests that other Crepis species may also be potential sources of such compounds. The table below summarizes the findings on sesquiterpene lactones in a few studied Crepis species to provide a qualitative comparison.
| Crepis Species | Notable Sesquiterpene Lactones Isolated | Reference |
| Crepis incana | Grosheimin, Crepiside E , Crepiside D | [2][3] |
| Crepis commutata | 8-epi-grosheimin, 8-epi-isoamberboin, 8-epi-isolipidiol | [1] |
| Crepis cameroonica | 8-desacylcynaropicrin, 3β,9β-dihydroxyguaian-4(15),10(14),11(13)-trien-6,12 olide | [4] |
| Crepis japonica | Crepiside A, B, C, D, F, G, H, I, glucozaluzanin C | [2] |
Note: The absence of this compound in this table does not confirm its absence in these species but reflects the lack of specific studies reporting its isolation and quantification.
Experimental Protocols: A Representative Methodology
The following is a generalized protocol for the extraction, isolation, and quantification of sesquiterpene lactones from Crepis species, based on methodologies reported for the Asteraceae family.[5][6][7]
2.1. Plant Material Collection and Preparation
-
Aerial parts (leaves, stems, flowers) of the Crepis species are collected and air-dried at room temperature in a well-ventilated area.
-
The dried plant material is ground into a fine powder to increase the surface area for extraction.
2.2. Extraction
-
The powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol (MeOH) or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 1:1 v/v), at room temperature for 48-72 hours.
-
The process is repeated three times to ensure exhaustive extraction.
-
The extracts are filtered and combined.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
2.3. Fractionation
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
The fractions are concentrated under vacuum. Sesquiterpene lactones are typically found in the chloroform and ethyl acetate fractions.
2.4. Isolation and Purification
-
The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions containing similar compounds, as determined by Thin Layer Chromatography (TLC), are pooled.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol.
2.5. Quantification
-
Quantitative analysis of specific sesquiterpene lactones like this compound is performed using a validated HPLC method with a Diode Array Detector (DAD).[5][6][7]
-
Chromatographic Conditions (Representative):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B). The gradient program should be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm (characteristic for the lactone chromophore)
-
Injection Volume: 20 µL
-
-
A calibration curve is constructed using a purified standard of this compound to determine its concentration in the plant extracts.
2.6. Structure Elucidation
-
The structure of the isolated compounds is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the phytochemical analysis of Crepis species and a hypothetical signaling pathway that could be investigated for the bioactivity of isolated sesquiterpene lactones.
Caption: General workflow for the extraction and analysis of this compound from Crepis species.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethnobotany, Phytochemistry, Biological, and Nutritional Properties of Genus Crepis—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. Sesquiterpene lactones from Crepis cameroonica (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 8-Epicrepiside E: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of novel or sparsely documented compounds like 8-Epicrepiside E is a critical component of laboratory safety and regulatory compliance. Due to the limited publicly available safety and toxicity data for this compound, it must be handled as a hazardous substance. This guide provides a step-by-step procedure for its safe disposal.
Chemical and Physical Properties
| Property | Information |
| Chemical Formula | C21H28O |
| Compound Type | Sesquiterpenoids |
| CAS Number | 93395-30-3[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
Experimental Protocols: Disposal Procedure
The disposal of a novel compound for which full hazard information is not known requires a cautious and systematic approach. The following protocol is based on established guidelines for the disposal of unknown or experimental chemicals in a laboratory setting.
Step 1: Classification and Labeling
Treat this compound as hazardous waste. This is a mandatory first step due to the lack of comprehensive toxicity and environmental hazard data.
-
Primary Container: Ensure the primary container holding this compound is securely sealed and in good condition. If the original container is compromised, transfer the contents to a new, compatible, and properly sealed container.
-
Waste Tag: Label the container with a hazardous waste tag.[2] On the tag, clearly write the name "this compound" and its CAS number (93395-30-3). Include any known information, such as the chemical formula and solvent if it is in solution. If the exact composition is not known, label it as "Unknown" and provide any available information.[2]
Step 2: Segregation and Storage
Proper segregation prevents accidental reactions with other waste streams.
-
Incompatible Materials: Do not mix this compound with other chemical waste.[3] Store it separately to await disposal.
-
Secondary Containment: Place the labeled primary container in a secondary container that is chemically resistant and capable of holding the entire volume of the primary container in case of a leak.[2]
-
Storage Location: Store the secondary container in a designated hazardous waste accumulation area.[4] This area should be well-ventilated, away from ignition sources, and clearly marked.
Step 3: Contacting a Professional Disposal Service
The disposal of unidentified or novel chemical waste is the responsibility of the generating entity and must be handled by certified professionals.[5]
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) office. They will have established procedures and relationships with hazardous waste disposal contractors.
-
Provide Information: Inform the EHS office or the contractor of all available information regarding this compound. This includes its name, CAS number, any known properties, and the quantity to be disposed of.
-
Arrange for Pickup: Schedule a pickup of the waste with the EHS office or the certified contractor. Do not attempt to transport the waste off-site yourself.
Step 4: Documentation
Maintain a record of the disposal process. This should include the name of the compound, quantity, date of disposal request, and the name of the disposal contractor. This documentation is essential for regulatory compliance and laboratory safety records.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting personnel and the environment.
References
- 1. This compound | CAS:93395-30-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
